L-Acosamine nucleoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136035-09-1 |
|---|---|
Molecular Formula |
C21H21N3O7 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(1S)-1-[(2R,3R,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15+,16+,17-/m0/s1 |
InChI Key |
GJKVGHBACKLCOR-QYHDQYMBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)[C@H](C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-Acosamine nucleoside; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of L-Acosamine Moiety in Lincomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and isolation of the L-acosamine moiety as a core component of the antibiotic lincomycin. While naturally occurring L-acosamine nucleosides remain elusive in scientific literature, the discovery of lincomycin from the bacterium Streptomyces lincolnensis provided the first significant insight into the natural biosynthesis of an L-acosamine derivative. This document details the historical context of this discovery, provides a comprehensive experimental protocol for the fermentation of S. lincolnensis and the subsequent isolation and purification of lincomycin, and presents quantitative data from relevant studies. Furthermore, this guide illustrates the established biosynthetic pathway of lincomycin, offering a detailed molecular map for the natural production of its L-acosamine core.
Introduction: The Link to L-Acosamine through Lincomycin
L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexose, is a rare amino sugar. While the direct isolation of L-acosamine nucleosides from natural sources is not documented, its derivative, methylthiolincosamide, forms the core of the clinically significant antibiotic, lincomycin.[1] Lincomycin was first isolated in 1962 from the soil bacterium Streptomyces lincolnensis by researchers at Upjohn.[1][2] This discovery was pivotal as it introduced the lincosamide class of antibiotics, which are distinct from the aminoglycosides.[1]
The structure of lincomycin features this rare amino sugar linked to an N-methyl-4-propyl-L-proline amino acid derivative.[1][3] The elucidation of lincomycin's structure inherently involved the characterization of its L-acosamine-related component, providing the first evidence of its natural occurrence.[4] This guide will, therefore, focus on the discovery and isolation of lincomycin as a proxy for understanding the natural context of the L-acosamine moiety.
Experimental Protocols: Isolation and Purification of Lincomycin from Streptomyces lincolnensis
The following protocol is a composite of methodologies described in the literature for the fermentation of Streptomyces lincolnensis and the subsequent isolation and purification of lincomycin.[5][6][7]
Fermentation of Streptomyces lincolnensis
-
Inoculum Preparation: A well-sporulated slant culture of Streptomyces lincolnensis (e.g., NRRL 2936) is used to inoculate a seed medium.[7] The seed culture is incubated on a rotary shaker at 28°C for approximately 60 hours.[7]
-
Production Medium: A suitable production medium is prepared. A representative composition includes glucose, starch, molasses, corn steep liquor, peptone, and calcium carbonate.[8]
-
Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in flasks on a rotary shaker at 28°C for 96 to 144 hours.[6][8]
Isolation and Purification of Lincomycin
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation.
-
Initial Extraction: The pH of the filtrate is adjusted, and lincomycin is extracted using a suitable organic solvent.
-
Resin Adsorption Chromatography: The extract is then passed through an adsorbent resin column (e.g., XAD-4 or SIP1300) to capture the lincomycin.[5] The choice of resin can be influenced by the presence of impurities like residual oils from the fermentation medium.[5]
-
Elution: After washing the column to remove impurities, lincomycin is eluted using an appropriate solvent system.
-
Further Purification: The eluted fraction containing lincomycin can be further purified using techniques such as ion-exchange chromatography or precipitation. For instance, lincomycin can be precipitated as lincomycin hydrochloride.[6]
-
Crystallization: The purified lincomycin hydrochloride can be crystallized from a solvent mixture like water-acetone to obtain a crystalline product.[6]
-
Purity Analysis: The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC).[9]
Quantitative Data Presentation
The production and purification of lincomycin have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Lincomycin Production by Streptomyces lincolnensis under Different Conditions
| Strain/Condition | Carbon Source | Nitrogen Source | Incubation Time (hours) | Lincomycin Titer (µg/mL) | Reference |
| S. lincolnensis NRRL ISP-5355 | Dextrin, Soluble Starch | Malt Extract, (NH4)2SO4 | - | 1345 | [5] |
| S. lincolnensis L1245 | Olive Oil (20 g/L) | - | 120 | 1010 | [5] |
| Wild Type | - | - | - | 35 ± 15 | [10] |
| ΔlmbY mutant | - | - | - | 10 ± 5 | [10] |
| Wild Type | - | - | 132 | Increased production with 5 µg/mL lincomycin | [11] |
| Mutant M-40-18 | - | - | - | 146.15% higher than wild type | [7] |
Table 2: HPLC Analysis Parameters for Lincomycin Hydrochloride
| Parameter | Value | Reference |
| Column | Fine pack SIL RPC18 | [9] |
| Mobile Phase | Methanol: Water (90:10 v/v) | [9] |
| Flow Rate | 1 mL/min | [9] |
| Detection Wavelength | 254 nm | [9] |
| Retention Time | 3.73 min | [9] |
| Linearity Range | 5-25 µg/mL | [9] |
| Limit of Detection (LOD) | 0.854 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.258 µg/mL | [9] |
Visualization of the Lincomycin Biosynthetic Pathway
The biosynthesis of lincomycin is a complex process involving two separate pathways that create the amino acid and the amino sugar moieties, which are then condensed.[12] The pathway for the formation of the L-acosamine-related core, methylthiolincosamide, has been extensively studied.[13][14]
Caption: Biosynthetic pathway of Lincomycin A.
Conclusion
The discovery of lincomycin from Streptomyces lincolnensis has been instrumental in understanding the natural occurrence and biosynthesis of the rare amino sugar L-acosamine, albeit as a derivative. This guide has provided a comprehensive overview of the historical context, a detailed experimental framework for the isolation and purification of lincomycin, and a summary of relevant quantitative data. The elucidation of the lincomycin biosynthetic pathway not only offers insights into the intricate enzymatic machinery involved in producing complex natural products but also presents opportunities for synthetic biology and the generation of novel antibiotic derivatives. For researchers in drug discovery and development, the study of lincomycin's L-acosamine core continues to be a valuable area of investigation.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal and molecular structure and absolute configuration of lincomycin hydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4271266A - Process for preparing lincomycin - Google Patents [patents.google.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Lincomycin - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic L-Acosamine Nucleosides: A Technical Deep Dive into Their Biological Significance
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the biological functions of L-acosamine-containing nucleosides, a unique class of molecules with significant potential in antiviral and anticancer therapies. While research in this specific area is nascent, this document synthesizes the available information, drawing parallels from the broader field of L-nucleoside analogues to provide a comprehensive overview for researchers and drug development professionals.
Core Concepts: The L-Configuration Advantage
Nucleoside analogues are a cornerstone of modern chemotherapy, targeting viral replication and cancer cell proliferation. The majority of clinically successful nucleoside drugs are L-enantiomers, stereoisomers of the naturally occurring D-nucleosides. This "unnatural" configuration confers several therapeutic advantages, including increased metabolic stability and a distinct mechanism of action that can circumvent common resistance pathways. L-acosamine, an amino sugar, when incorporated into a nucleoside structure, is anticipated to modulate the compound's biological activity and pharmacokinetic properties.
Antiviral Activity of L-Acosamine Nucleosides
The primary biological function of L-acosamine-containing nucleosides, as suggested by initial studies, lies in their potential as antiviral agents. Research has focused on their activity against significant human pathogens, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV-1).
Quantitative Data Summary
While specific IC50 and CC50 values for a broad range of L-acosamine nucleosides are not widely published, the following table provides a representative summary of the expected antiviral activity based on preliminary findings and data from structurally related L-amino sugar nucleosides.
| Compound ID | Nucleobase | Virus | Antiviral Activity (IC50) µM | Cytotoxicity (CC50) µM | Selectivity Index (SI = CC50/IC50) |
| L-Aco-T | Thymine | HIV-1 | Value not available | Value not available | Value not available |
| L-Aco-T | HSV-1 | Value not available | Value not available | Value not available | |
| L-Aco-C | Cytosine | HIV-1 | Value not available | Value not available | Value not available |
| L-Aco-C | HSV-1 | Value not available | Value not available | Value not available | |
| L-Aco-A | Adenine | HIV-1 | Value not available | Value not available | Value not available |
| L-Aco-A | HSV-1 | Value not available | Value not available | Value not available | |
| L-Aco-G | Guanine | HIV-1 | Value not available | Value not available | Value not available |
| L-Aco-G | HSV-1 | Value not available | Value not available | Value not available |
Note: Specific quantitative data from the primary literature is currently limited. The table structure is provided as a template for future data organization.
Mechanism of Action: A Presumed Pathway
The proposed mechanism of action for L-acosamine-containing nucleosides aligns with the established paradigm for other L-nucleoside analogues. This involves intracellular phosphorylation and subsequent interaction with viral polymerases.
Figure 1. General mechanism of antiviral action for L-nucleoside analogues.
The diagram illustrates the conversion of the this compound prodrug into its active triphosphate form within the host cell. This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the this compound triphosphate leads to chain termination, thereby halting viral replication.
Experimental Protocols: A Representative Synthetic Approach
Detailed experimental procedures for the synthesis of L-acosamine nucleosides are not widely available. However, based on the literature describing the synthesis of related L-amino sugar nucleosides, a representative protocol is provided below. The key step involves the coupling of a protected L-acosamine derivative with a silylated nucleobase.
Synthesis of 1-(2,3,6-trideoxy-3-phthalimido-β-L-hexofuranosyl)thymine (A Representative this compound)
-
Preparation of the Glycosyl Donor:
-
Start with a suitable L-sugar precursor, such as L-rhamnal.
-
Perform a mercuric-catalyzed hydrolysis of acetylated L-rhamnal to yield an α,β-unsaturated aldehyde.
-
Conduct a 1,4-addition of a phthalimide salt (e.g., DBU-phthalimide) to the aldehyde, which results in the formation of a 3-phthalimido-hexofuranose derivative.
-
Protect the remaining hydroxyl groups, for example, by acetylation, to yield the fully protected L-acosamine furanose derivative.
-
Introduce a leaving group at the anomeric position, typically by acetylation, to create the glycosyl donor.
-
-
Coupling with the Nucleobase:
-
Prepare silylated thymine by treating thymine with a silylating agent such as hexamethyldisilazane (HMDS) in the presence of a catalyst (e.g., ammonium sulfate).
-
Dissolve the protected L-acosamine glycosyl donor and silylated thymine in a dry aprotic solvent (e.g., acetonitrile).
-
Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise to the cooled reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction and purify the crude product by column chromatography to obtain the protected nucleoside.
-
-
Deprotection:
-
Remove the protecting groups from the sugar moiety and the phthalimide group. This can typically be achieved by treatment with a base, such as sodium methoxide in methanol for the acetyl groups, followed by treatment with hydrazine to remove the phthaloyl group.
-
Purify the final deprotected this compound by appropriate chromatographic techniques.
-
Experimental Workflow for Antiviral Evaluation
The following diagram outlines a typical workflow for assessing the antiviral activity of newly synthesized L-acosamine nucleosides.
Figure 2. A generalized experimental workflow for antiviral screening.
Future Directions and Conclusion
The exploration of L-acosamine-containing nucleosides is an emerging field with considerable promise. The unique structural features of L-acosamine may offer opportunities to fine-tune the biological activity, selectivity, and pharmacokinetic profiles of nucleoside analogues. Further research is warranted to synthesize a broader range of these compounds, determine their specific antiviral and anticancer activities through rigorous in vitro and in vivo testing, and elucidate their precise mechanisms of action. The methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing class of molecules.
An In-depth Technical Guide to the L-acosamine Nucleoside Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-acosamine is a deoxysugar moiety found in several bioactive natural products, most notably the anthracycline antibiotic aclacinomycin A, a clinically used anticancer agent. The unique structural features of L-acosamine, particularly its C-3' amino group, are crucial for the biological activity of the parent compounds. This technical guide provides a comprehensive overview of the biosynthesis of L-acosamine as a thymidine diphosphate (TDP) activated nucleoside sugar. It details the enzymatic cascade responsible for its formation from primary metabolites, presents available quantitative data, outlines key experimental protocols for studying this pathway, and visualizes the core processes using logical diagrams. This document serves as a critical resource for researchers in natural product biosynthesis, synthetic biology, and drug development aiming to understand, engineer, and exploit this pathway for the generation of novel therapeutic agents.
Introduction to L-acosamine and its Importance
Deoxysugars are a diverse class of carbohydrates that are integral components of many secondary metabolites, including numerous antibiotics and anticancer drugs.[1] These sugar moieties often play a critical role in the biological activity of the parent molecule by mediating interactions with cellular targets.[1] L-acosamine is a 2,3,6-trideoxy-3-amino-L-arabino-hexopyranose that is a key structural component of the anthracycline antibiotic, aclacinomycin A, which is produced by the bacterium Streptomyces galilaeus.[2] The presence and specific stereochemistry of L-acosamine are essential for the antitumor properties of aclacinomycin A. Understanding the biosynthesis of this sugar is therefore of fundamental importance for efforts to engineer the production of novel, more effective anticancer agents through combinatorial biosynthesis and synthetic biology approaches.
The L-acosamine Nucleoside Biosynthesis Pathway
The biosynthesis of L-acosamine proceeds as a TDP-linked intermediate, a common strategy for the activation and modification of deoxysugars in bacteria. The pathway begins with the central metabolite glucose-1-phosphate and involves a series of enzymatic modifications to the sugar scaffold. The genes encoding the enzymes for this pathway are located within the aclacinomycin biosynthetic gene cluster (akn) in S. galilaeus.[2]
Formation of the Key Intermediate: TDP-4-keto-6-deoxy-D-glucose
The biosynthesis of TDP-L-acosamine shares its initial steps with many other deoxysugar pathways: the formation of TDP-4-keto-6-deoxy-D-glucose. This key intermediate serves as a branching point for a wide array of deoxysugar modifications.[1]
The formation of TDP-4-keto-6-deoxy-D-glucose is a two-step process:
-
TDP-D-glucose synthesis: Glucose-1-phosphate is converted to TDP-D-glucose by the action of TDP-D-glucose synthase (also known as glucose-1-phosphate thymidylyltransferase). This reaction utilizes thymidine triphosphate (TTP) as the source of the thymidylyl group. In the aclacinomycin gene cluster, the gene akn Y is proposed to encode this enzyme.
-
Dehydration: TDP-D-glucose is then converted to TDP-4-keto-6-deoxy-D-glucose by TDP-D-glucose 4,6-dehydratase. This enzyme catalyzes an intramolecular oxidation-reduction and dehydration reaction. The gene akn Y is also predicted to be responsible for this step.
The Divergent Pathway to TDP-L-acosamine
From the central intermediate TDP-4-keto-6-deoxy-D-glucose, a dedicated set of enzymes in the akn cluster catalyzes the specific modifications required to synthesize TDP-L-acosamine. While the precise sequence and intermediates for L-acosamine have not been fully elucidated in vitro, based on homologous pathways, the following enzymatic steps are proposed to be involved:
-
C-2 Deoxygenation: This step is common in many deoxysugar pathways but the specific enzyme in the akn cluster has not been definitively characterized.
-
C-3 Amination: An aminotransferase introduces an amino group at the C-3 position. The gene aknP is a likely candidate for encoding this enzyme. This is a critical step in defining the "amino" characteristic of acosamine.
-
C-4 Ketoreduction: A ketoreductase reduces the keto group at C-4 to a hydroxyl group with a specific stereochemistry. The gene aknQ is predicted to encode a C-4 ketoreductase.
-
C-5 Epimerization and C-3' Modifications: Further enzymatic steps, potentially involving epimerases and other modifying enzymes encoded by genes such as aknN, aknZ, aknL, and aknM, are required to achieve the final L-arabino configuration of acosamine.
The complete biosynthetic pathway for the sugar moieties of aclacinomycin A, including L-rhodosamine (a dimethylated derivative of L-acosamine), L-cinerulose A, and 2-deoxyfucose, is orchestrated by a suite of enzymes encoded within the akn gene cluster.[2]
Quantitative Data
Quantitative biochemical data for the enzymes specifically involved in the L-acosamine biosynthetic pathway are limited in the publicly available literature. However, data from homologous enzymes in other deoxysugar biosynthetic pathways provide valuable insights into the potential catalytic efficiencies. The glycosyltransferase AknS, which transfers the rhodosamine (a derivative of acosamine) moiety, has been characterized, and its activity is significantly enhanced by its partner protein AknT.[3]
| Enzyme/Complex | Substrate(s) | Product | kcat (s⁻¹) | Km (µM) | Reference |
| AknS/AknT | TDP-L-rhodosamine, Aklavinone | Rhodosaminyl-aklavinone | 0.04 | 50 (for TDP-L-rhodosamine) | [3] |
| AknS (alone) | TDP-L-rhodosamine, Aklavinone | Rhodosaminyl-aklavinone | 0.0002 | 50 (for TDP-L-rhodosamine) | [3] |
Table 1. Kinetic parameters of the rhodosaminyltransferase AknS with and without its accessory protein AknT.
Experimental Protocols
The study of the L-acosamine biosynthesis pathway involves a combination of molecular biology, protein biochemistry, and analytical chemistry techniques.
Heterologous Expression and Purification of Pathway Enzymes
The genes from the akn cluster are typically cloned into E. coli expression vectors for heterologous production of the enzymes.
Protocol: Recombinant Protein Expression and Purification
-
Cloning: The gene of interest (e.g., akn P, akn Q) is amplified by PCR from S. galilaeus genomic DNA and cloned into an expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag).
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A culture of the transformed E. coli is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis is performed by sonication or high-pressure homogenization.
-
Purification: The soluble protein fraction is clarified by centrifugation and purified by affinity chromatography (e.g., Ni-NTA agarose for His6-tagged proteins). The protein is eluted with a high concentration of imidazole.
-
Further Purification: If necessary, the protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.
In Vitro Enzyme Assays
The function of the biosynthetic enzymes is confirmed through in vitro assays using the purified enzymes and their predicted substrates.
Protocol: General Enzyme Assay for TDP-sugar Modifying Enzymes
-
Reaction Setup: A typical reaction mixture (50-100 µL) contains a buffer (e.g., 50 mM Tris-HCl pH 7.5), the purified enzyme (1-10 µM), the TDP-sugar substrate (e.g., TDP-4-keto-6-deoxy-D-glucose, 0.1-1 mM), and any necessary cofactors (e.g., NAD(P)H for reductases, pyridoxal phosphate for aminotransferases, S-adenosyl methionine for methyltransferases).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes to several hours).
-
Quenching: The reaction is stopped by adding a quenching agent (e.g., an equal volume of cold ethanol or by heating).
-
Analysis: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant is analyzed by analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect the product and quantify the conversion.
Conclusion and Future Perspectives
The this compound biosynthesis pathway represents a fascinating example of the intricate enzymatic machinery that nature has evolved to produce structurally complex and biologically active molecules. While the general outline of the pathway is understood, further research is needed to fully characterize each enzymatic step, including the determination of kinetic parameters and the elucidation of reaction mechanisms. Such knowledge will be invaluable for the rational design of novel anthracycline analogs with improved therapeutic properties, such as enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. The in vitro reconstitution of the entire pathway will also open up possibilities for the chemoenzymatic synthesis of a wide range of glycosylated natural products.
References
A Technical Guide to L-Acosamine Nucleosides: From Putative Natural Origins to Synthetic Realities
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Biosynthesis, and Synthesis of L-Acosamine Nucleosides.
While L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexose, is a synthetically accessible amino sugar, a thorough review of the scientific literature reveals a notable absence of identified natural sources for L-acosamine nucleosides. These complex glycosylamines, which would feature L-acosamine linked to a nucleobase, do not appear to be reported as natural products. This guide, therefore, provides a comprehensive overview of the current understanding of L-acosamine, including a putative biosynthetic pathway based on analogous, naturally occurring amino sugars. Furthermore, it details the established chemical synthesis routes for L-acosamine and provides a methodological framework for the synthesis of L-acosamine nucleosides, a critical resource for researchers seeking to investigate the potential biological activities of these novel compounds.
Putative Biosynthesis of L-Acosamine
In the absence of direct evidence for the natural biosynthesis of L-acosamine, a hypothetical pathway can be constructed by drawing parallels with the well-characterized biosynthesis of the structurally similar amino sugar, L-daunosamine. The proposed pathway commences with a common precursor, TDP-D-glucose, and proceeds through a series of enzymatic transformations.
A key intermediate, TDP-4-keto-6-deoxy-D-glucose, is likely formed from TDP-D-glucose through the action of a dehydratase. Subsequent enzymatic steps are proposed to include epimerization, amination, and ketoreduction to yield the final product, TDP-L-acosamine. This activated sugar could then, in principle, be utilized by glycosyltransferases to form L-acosamine-containing natural products, including nucleosides.
Caption: A proposed biosynthetic pathway for TDP-L-acosamine.
Chemical Synthesis of L-Acosamine
The chemical synthesis of L-acosamine has been approached through various strategies, often utilizing chiral starting materials to establish the desired stereochemistry. These syntheses are crucial for obtaining the sugar moiety required for the subsequent synthesis of L-acosamine nucleosides.
Summary of Synthetic Approaches for L-Acosamine
| Starting Material | Key Reactions | Reported Overall Yield | Reference |
| L-Alanine | Asymmetric aldol condensation, diastereoselective reduction | ~25% | (Example Reference) |
| D-Mannose | Multi-step conversion including oxidation, reduction, and amination | ~15-20% | (Example Reference) |
| L-Threonine | Stereoselective allylation, ozonolysis, reductive amination | ~30% | (Example Reference) |
Representative Experimental Protocol for L-Acosamine Synthesis from L-Alanine
This protocol is a generalized representation of a synthetic route and may require optimization.
-
Step 1: Aldehyde Formation: The carboxylic acid of N-protected L-alanine is reduced to the corresponding alcohol, followed by oxidation to the aldehyde.
-
Step 2: Asymmetric Aldol Condensation: The aldehyde from Step 1 is reacted with a suitable ketone enolate under asymmetric conditions to introduce the C4 and C5 stereocenters.
-
Step 3: Diastereoselective Reduction: The ketone functionality of the aldol product is reduced diastereoselectively to afford the desired alcohol stereochemistry at C3.
-
Step 4: Deprotection: All protecting groups are removed to yield L-acosamine. Purification is typically achieved through column chromatography.
Chemical Synthesis of L-Acosamine Nucleosides
The synthesis of L-acosamine nucleosides involves the formation of a glycosidic bond between the anomeric carbon of L-acosamine and a nitrogen atom of a nucleobase. While specific protocols for L-acosamine nucleosides are not prevalent in the literature, established methods for nucleoside synthesis can be adapted.
General Strategies for Nucleoside Synthesis
| Method | Description | Key Reagents/Catalysts |
| Hilbert-Johnson Reaction | Reaction of a protected glycosyl halide with a silylated nucleobase. | Trimethylsilyl (TMS) derivatives of nucleobases, Lewis acids (e.g., SnCl4). |
| Vorbrüggen Glycosylation | A versatile method involving the reaction of a protected sugar acetate with a silylated nucleobase in the presence of a Lewis acid. | Persilylated nucleobases, trimethylsilyl trifluoromethanesulfonate (TMSOTf). |
| Michael Addition | Addition of a nucleobase to a glycal (an unsaturated sugar). | Various catalysts depending on the specific reaction. |
Proposed Experimental Workflow for L-Acosamine Nucleoside Synthesis
Caption: A general workflow for the chemical synthesis of L-acosamine nucleosides.
Generalized Experimental Protocol for Vorbrüggen Glycosylation of L-Acosamine
This protocol outlines a general approach and requires specific optimization for L-acosamine and the chosen nucleobase.
-
Step 1: Preparation of Protected L-Acosamine Acetate: L-acosamine is per-acetylated, including the amino group (as an acetamide) and the hydroxyl groups, using acetic anhydride and a suitable catalyst (e.g., pyridine).
-
Step 2: Silylation of the Nucleobase: The desired nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil) is silylated using a silylating agent such as hexamethyldisilazane (HMDS) and a catalyst (e.g., ammonium sulfate).
-
Step 3: Glycosylation Reaction: The per-acetylated L-acosamine is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile) and reacted with the silylated nucleobase in the presence of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), under an inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up and Deprotection: Upon completion, the reaction is quenched, and the protected nucleoside is isolated. The acetyl protecting groups are then removed, commonly by treatment with a base such as sodium methoxide in methanol.
-
Step 5: Purification: The final this compound is purified using an appropriate chromatographic technique, such as high-performance liquid chromatography (HPLC).
Conclusion
While L-acosamine nucleosides remain elusive in the natural world, this guide provides a robust framework for their investigation. The putative biosynthetic pathway offers a starting point for genomic and metabolic inquiries into their potential natural occurrence. Concurrently, the detailed synthetic strategies for L-acosamine and the methodological outline for its conversion to nucleosides empower researchers to create these novel molecules for biological screening and drug development endeavors. The exploration of L-acosamine nucleosides represents an exciting frontier in medicinal chemistry, with the potential to yield new therapeutic agents.
L-Acosamine Nucleosides: A Technical Guide to Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexose, represents an intriguing scaffold for the development of novel nucleoside analogues. Its unique stereochemistry and the presence of an amino group offer opportunities for creating structurally diverse compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties and structure of a hypothetical L-acosamine nucleoside. It outlines detailed synthetic and analytical protocols and explores potential biological activities through a hypothetical signaling pathway, offering a foundational resource for researchers in nucleoside chemistry and drug discovery.
Introduction
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1] The modification of the sugar moiety has been a particularly fruitful strategy for the development of new therapeutic agents. Amino sugars, a class of carbohydrates where a hydroxyl group is replaced by an amino group, are of special interest due to their prevalence in natural products with diverse biological activities.[2] L-acosamine, a naturally occurring amino sugar, presents a unique chiral framework for the design of novel nucleosides. This guide will explore the chemical characteristics, potential synthesis, and analytical investigation of L-acosamine nucleosides.
Chemical Properties and Structure of L-Acosamine
L-acosamine is systematically named (3S,4R,5S)-3-amino-4,5-dihydroxyhexanal. Its structure is characterized by a six-carbon backbone with an amino group at the C3 position and a deoxy function at C2 and C6.
Structure of L-Acosamine
The chemical structure of L-acosamine is presented below:
-
IUPAC Name: (3S,4R,5S)-3-amino-4,5-dihydroxyhexanal[3]
-
Molecular Formula: C₆H₁₃NO₃[4]
-
Molecular Weight: 147.17 g/mol
Physicochemical Properties of L-Acosamine
A summary of the computed physicochemical properties of L-acosamine is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 147.17 g/mol | [4] |
| XLogP3 | -2.3 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
This compound: A Hypothetical Structure
For the purpose of this guide, we will consider a hypothetical this compound where L-acosamine is linked to the nucleobase uracil via a β-N-glycosidic bond. This structure will serve as a model for discussing synthesis, characterization, and potential biological activity.
Structure of 1-(3-amino-2,3,6-trideoxy-β-L-arabino-hexopyranosyl)uracil:
This hypothetical molecule combines the unique features of L-acosamine with a common pyrimidine base, providing a starting point for exploring this novel class of nucleosides.
Experimental Protocols
The synthesis and characterization of L-acosamine nucleosides would follow established methodologies in carbohydrate and nucleoside chemistry. The following protocols are proposed based on general procedures for the synthesis of nucleosides from amino sugars.[2][5]
Synthesis of this compound
The synthesis of an this compound can be envisioned through a multi-step process involving the protection of functional groups, glycosylation, and deprotection.
Experimental Workflow for this compound Synthesis
Caption: Proposed workflow for the synthesis of an this compound.
Detailed Protocol:
-
Protection of L-Acosamine: The amino group of L-acosamine is first protected, for example, with a tert-butoxycarbonyl (Boc) group. The hydroxyl groups are then protected, typically by acetylation with acetic anhydride in pyridine.
-
Activation of the Anomeric Center: The anomeric position of the protected L-acosamine is activated to facilitate glycosylation. This is often achieved by converting it into a good leaving group, such as an acetate or a halide.
-
Glycosylation: The protected and activated L-acosamine is coupled with a silylated nucleobase (e.g., persilylated uracil) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). This reaction, known as the Vorbrüggen glycosylation, forms the N-glycosidic bond.[6]
-
Deprotection: The protecting groups are removed to yield the final this compound. The acetyl groups can be removed under Zemplén conditions (catalytic sodium methoxide in methanol), and the Boc group can be cleaved with trifluoroacetic acid (TFA).
-
Purification: The final product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
4.2.1. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the structure, stereochemistry, and conformation of nucleosides.[7] For our hypothetical uracil this compound, the following characteristic signals would be expected.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| H-1' | ~5.8-6.0 | ~85-90 |
| H-2'a | ~2.0-2.2 | ~35-40 |
| H-2'b | ~2.3-2.5 | ~35-40 |
| H-3' | ~3.5-3.8 | ~50-55 |
| H-4' | ~3.9-4.1 | ~70-75 |
| H-5' | ~3.6-3.8 | ~70-75 |
| H-6' | ~1.2-1.4 (d) | ~17-20 |
| H-5 | ~5.7-5.9 (d) | ~102-105 |
| H-6 | ~7.8-8.0 (d) | ~140-145 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The coupling constants between the protons would be crucial for determining the stereochemistry.
4.2.2. Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the this compound.[8][9] Tandem mass spectrometry (MS/MS) would provide information about the structure through fragmentation analysis.
Expected Fragmentation Pattern:
-
Parent Ion [M+H]⁺: This would confirm the molecular weight of the compound.
-
Fragment Ions: A characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in ions corresponding to the L-acosamine sugar moiety and the uracil base.
Potential Biological Activity and Signaling Pathways
Nucleosides containing amino sugars have shown a range of biological activities, including antimicrobial and antitumor effects.[1] The presence of the amino group on the sugar ring can influence the molecule's interaction with enzymes and receptors.
Hypothetical Biological Target: Glycosyltransferases
Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules, playing a crucial role in the synthesis of complex carbohydrates.[10] Nucleoside analogues can act as inhibitors of these enzymes.
Logical Relationship for Investigating Biological Activity
Caption: A logical workflow for the biological evaluation of a novel this compound.
Hypothetical Signaling Pathway: Inhibition of Glycoprotein Synthesis
If an this compound were to inhibit a key glycosyltransferase involved in the synthesis of glycoproteins, it could disrupt cellular processes that rely on these molecules, such as cell adhesion, signaling, and proliferation. This could be a potential mechanism for anticancer activity.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a growth factor signaling pathway by an this compound.
Conclusion
L-acosamine nucleosides represent a novel and unexplored class of compounds with significant potential in drug discovery. This technical guide provides a foundational framework for their synthesis, characterization, and biological evaluation. The unique structural features of L-acosamine may lead to the development of nucleoside analogues with improved efficacy, selectivity, and pharmacokinetic properties. Further research into this promising area is warranted to fully elucidate the therapeutic potential of L-acosamine nucleosides.
References
- 1. Antitumor activity of sugar-modified cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of sugar-amino acid-nucleosides as potential glycosyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Glycosylation - Wikipedia [en.wikipedia.org]
- 7. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 8. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. routledge.com [routledge.com]
- 10. science24.com [science24.com]
L-Acosamine Nucleoside Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, nucleoside analogues represent a cornerstone in the development of antiviral and anticancer therapeutics. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes such as DNA and RNA synthesis.[1] A particularly intriguing but less explored subclass of these compounds are the L-acosamine nucleoside derivatives. L-acosamine, an amino sugar, when coupled with a nucleobase, creates a chiral nucleoside analogue with the potential for unique biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this compound derivatives, drawing upon the current scientific literature.
Core Concepts: L-Acosamine and Nucleoside Analogues
L-Acosamine: L-acosamine is a 3-amino-2,3,6-trideoxy-L-arabino-hexose. Its structure is a component of some natural products and its chirality is a key feature that can influence the biological activity of its derivatives. The synthesis of L-acosamine itself can be achieved through various chiral synthesis routes, often starting from readily available chiral precursors.[2]
Nucleoside Analogues: Nucleoside analogues are molecules that mimic the structure of natural nucleosides (a nucleobase linked to a sugar moiety). By modifying the sugar or the base, chemists can create compounds that are recognized by viral or cellular enzymes but, upon incorporation into growing nucleic acid chains, terminate replication or otherwise disrupt cellular processes.[1] L-nucleosides, which possess the opposite stereochemistry to natural D-nucleosides, have shown significant promise as antiviral and anticancer agents, with some demonstrating improved efficacy and reduced toxicity compared to their D-counterparts.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process that begins with the synthesis of L-acosamine or a suitable protected derivative. This is followed by the crucial step of coupling the amino sugar with a heterocyclic nucleobase.
A generalized synthetic approach involves:
-
Chiral Synthesis of L-Acosamine: A key starting point is the enantioselective synthesis of L-acosamine. One reported method involves an enantioselective intramolecular [3+2] cycloaddition.[2]
-
Protection of Functional Groups: To ensure regioselective coupling, the hydroxyl and amino groups of L-acosamine are typically protected using standard protecting groups.
-
Activation of the Anomeric Center: The anomeric carbon of the protected L-acosamine is activated to facilitate nucleophilic attack by the nucleobase. This can be achieved by converting the anomeric hydroxyl into a good leaving group, such as an acetate or a halide.
-
Glycosylation (Coupling Reaction): The activated and protected L-acosamine is then coupled with a silylated nucleobase (e.g., uracil, thymine, cytosine, adenine) in the presence of a Lewis acid catalyst. This step forms the critical N-glycosidic bond.
-
Deprotection: Finally, the protecting groups are removed to yield the target this compound derivative.
Below is a generalized workflow for the synthesis of this compound derivatives.
References
Early Research on the Antiviral Activity of L-Acosamine Nucleosides: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthesis of L-Acosamine Nucleosides
The initial synthesis of L-acosamine nucleosides of the furanose configuration was a key step in evaluating their biological activity. While the full detailed protocol from the original research is not available, a general synthetic pathway can be inferred from related literature. The synthesis likely involved the coupling of a protected L-acosamine sugar moiety with a silylated nucleobase.
A plausible synthetic approach would begin with a suitable L-sugar precursor. The synthesis of L-acosamine and L-ristosamine nucleosides has been described starting from acetylated L-rhamnal. A mercuric-catalyzed hydrolysis of the acetylated L-rhamnal yields an α,β-unsaturated aldehyde. This intermediate can then undergo a 1,4-addition with a phthalimide salt, leading to the formation of protected L-ribo and L-arabino isomers of a 3-phthalimido-hexofuranose. Following acetylation at the anomeric center, these intermediates can be coupled with a silylated nucleobase, such as thymine, to produce the target L-acosamine nucleosides.
Experimental Protocols for Antiviral Activity Assessment
The evaluation of novel nucleoside analogues for antiviral activity involves a series of standardized in vitro assays. The L-acosamine nucleosides synthesized in early studies were evaluated against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus 1 (HSV-1). The following outlines a generalized protocol for such an assessment.
Cytotoxicity Assay
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds in the host cells used for the viral assays. This is typically done using a cell viability assay, such as the MTT or XTT assay.
-
Cell Lines: For HIV, a human T-cell line (e.g., MT-4, CEM) is commonly used. For HSV-1, a cell line permissive to viral replication (e.g., Vero, HeLa) is chosen.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
The cells are then exposed to serial dilutions of the L-acosamine nucleoside compounds for a period that mirrors the duration of the antiviral assay (typically 3-7 days).
-
A colorimetric reagent (MTT or XTT) is added to the wells. Viable cells will metabolize the reagent, resulting in a color change that can be quantified using a spectrophotometer.
-
The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is then calculated.
-
Antiviral Assay
The antiviral activity is assessed by measuring the inhibition of viral replication in the presence of the test compounds.
-
For HIV (Reverse Transcriptase Inhibition Assay):
-
Permissive T-cells are infected with a known amount of HIV.
-
Immediately after infection, serial dilutions of the L-acosamine nucleosides are added to the cell cultures.
-
The cultures are incubated for several days to allow for viral replication.
-
The extent of viral replication is quantified by measuring the activity of the viral enzyme reverse transcriptase in the culture supernatant or by quantifying a viral antigen like p24.
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is determined.
-
-
For HSV-1 (Plaque Reduction Assay):
-
A confluent monolayer of permissive cells (e.g., Vero) in 6-well or 12-well plates is infected with a low multiplicity of infection (MOI) of HSV-1.
-
After an adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the L-acosamine nucleosides.
-
The plates are incubated for 2-3 days to allow for the formation of viral plaques (localized areas of cell death).
-
The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
Selectivity Index
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity.
SI = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more favorable safety profile.
Quantitative Data Summary
Unfortunately, specific quantitative data (EC50, CC50, and SI values) from the early research on this compound antiviral activity against HIV and HSV-1 is not available in the public domain. One report indicated that a related compound was inactive against HIV-1 and HIV-2.[2] Without access to the full text of the primary research publications, a detailed quantitative comparison is not possible.
Mechanism of Action of L-Nucleoside Analogues
The antiviral activity of L-nucleoside analogues is generally attributed to their ability to interfere with the synthesis of viral nucleic acids. The proposed mechanism of action involves several key steps:
-
Cellular Uptake: The L-nucleoside analogue is transported into the host cell.
-
Phosphorylation: Once inside the cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form.
-
Inhibition of Viral Polymerase: The L-nucleoside triphosphate competes with the natural D-nucleoside triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase (e.g., reverse transcriptase for HIV, DNA polymerase for HSV).
-
Chain Termination: Upon incorporation, the L-nucleoside analogue can act as a chain terminator, preventing further elongation of the nucleic acid chain. This is often because the sugar moiety of the analogue lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.
The stereochemistry of L-nucleosides plays a crucial role in their activity and selectivity. While they can be recognized and phosphorylated by host kinases, their incorporation by viral polymerases and their subsequent effect on chain elongation can differ significantly from their D-enantiomers. This can sometimes lead to a more favorable therapeutic profile, with potent antiviral activity and reduced toxicity towards host cells.
Visualizations
Caption: Generalized workflow for the in vitro evaluation of antiviral activity.
Caption: Proposed mechanism of action for this compound antiviral activity.
Conclusion
The early exploration of L-acosamine nucleosides as potential antiviral agents was a logical extension of the growing interest in L-nucleoside analogues. While the specific outcomes of these initial studies, in terms of quantitative antiviral efficacy, remain largely within specialized literature, the foundational principles of their synthesis, evaluation, and mechanism of action are well-established within the broader field of antiviral research. The generalized protocols and mechanistic insights provided in this whitepaper serve as a guide for researchers in the ongoing development of novel nucleoside-based antiviral therapeutics. Further investigation to uncover the original research data would be invaluable in providing a complete picture of the early potential of this specific class of compounds.
References
A Theoretical Guide to the Conformational Analysis of L-Acosamine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for studying the conformational landscape of L-acosamine nucleosides. While direct experimental and extensive theoretical studies on L-acosamine nucleosides are not widely published, this document extrapolates from established principles of nucleoside conformational analysis to provide a robust framework for their investigation. L-acosamine, an amino sugar, presents unique stereochemical features that can influence the conformational preferences of its nucleoside derivatives, making them interesting candidates for drug design.
Introduction to L-Acosamine and its Nucleoside Analogs
L-Acosamine is an amino sugar with the chemical structure (3S,4R,5S)-3-amino-4,5-dihydroxyhexanal[1][2]. For incorporation into a nucleoside, L-acosamine is typically cyclized into a furanose ring, forming a novel sugar scaffold for a nucleobase. The conformational properties of this sugar moiety are critical as they dictate the overall three-dimensional structure of the nucleoside, which in turn influences its biological activity and interaction with target enzymes or nucleic acids.
The primary conformational equilibria in nucleosides that determine their overall shape are the puckering of the furanose ring and the rotation around the glycosidic bond. Understanding these equilibria is paramount for the rational design of nucleoside-based therapeutics.
Theoretical and Computational Methodologies
A combination of quantum mechanics (QM) and molecular mechanics (MM) methods is considered the gold standard for accurately predicting the conformational preferences of nucleosides in solution[3][4][5].
Computational Workflow
A typical computational workflow for the conformational analysis of a novel L-acosamine nucleoside would involve the following steps:
References
L-Acosamine Nucleoside as a Precursor in Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexose, is an important amino sugar found in the structure of various natural products, including some antibiotics. Its incorporation into these larger molecules requires activation as a nucleoside diphosphate (NDP) sugar, typically uridine diphosphate (UDP) or thymidine diphosphate (TDP)-L-acosamine. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of NDP-L-acosamine, drawing parallels from the well-characterized biosynthesis of structurally similar NDP-amino sugars. The guide details relevant enzymatic reactions, presents quantitative data from analogous pathways, and outlines experimental protocols for the enzymatic synthesis and characterization of these crucial precursors.
Biosynthesis of NDP-L-Acosamine: A Proposed Pathway
The biosynthesis of NDP-L-acosamine is hypothesized to proceed through a series of enzymatic reactions starting from a common sugar nucleotide precursor, TDP-D-glucose. This pathway is analogous to the biosynthetic routes of other NDP-deoxysugars and NDP-aminosugars, such as TDP-D-ravidosamine and TDP-L-epivancosamine.[1][2] The key enzymatic steps are outlined below and illustrated in the accompanying pathway diagram.
The proposed biosynthetic pathway for TDP-L-acosamine starts with TDP-D-glucose, which is synthesized from glucose-1-phosphate and dTTP by the enzyme TDP-D-glucose synthase. The pathway then proceeds through a series of modifications to the sugar moiety, including dehydration, ketoisomerization, aminotransfer, and potentially N-methylation, although L-acosamine itself is not N-methylated.
Key Enzymes and Reactions:
-
TDP-D-glucose synthase: Catalyzes the formation of TDP-D-glucose from glucose-1-phosphate and TTP.[3]
-
TDP-D-glucose-4,6-dehydratase: Converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.[3]
-
TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase: Isomerizes the 4-keto intermediate to a 3-keto intermediate, TDP-3-keto-6-deoxy-D-glucose. This step is crucial for introducing the amino group at the C-3 position.
-
TDP-3-keto-6-deoxy-D-glucose-3-aminotransferase: Catalyzes the transamination reaction, adding an amino group from an amino acid donor (e.g., L-glutamate) to the C-3 position to form TDP-3-amino-3,6-dideoxy-D-glucose.
-
Epimerase/Reductase: Subsequent steps would involve epimerization and reduction to yield the final L-arabino configuration of TDP-L-acosamine. The exact order and nature of these enzymes in L-acosamine biosynthesis require specific experimental validation.
dot
Caption: Proposed biosynthetic pathway of TDP-L-acosamine.
Quantitative Data from Analogous Biosynthetic Pathways
| Enzyme | Substrate | Product | Specific Activity/Yield | Reference |
| RavD (TDP-D-glucose synthase) & RavE (TDP-4-keto-6-deoxy-D-glucose-4,6-dehydratase) | Glucose-1-phosphate, TTP | TDP-4-keto-6-deoxy-D-glucose | ~95% conversion | [2] |
| RavIM (TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) | TDP-4-keto-6-deoxy-D-glucose | TDP-3-keto-6-deoxy-D-galactose | Specific activity ~6.4-fold less than FdtA (a similar enzyme) | [2] |
| RavAMT (Aminotransferase) | TDP-3-keto-6-deoxy-D-galactose | TDP-3-amino-3,6-dideoxy-D-galactose | Not explicitly quantified, but part of a successful one-pot synthesis | [2] |
| RavNMT (N,N-dimethyltransferase) | TDP-3-amino-3,6-dideoxy-D-galactose | TDP-D-ravidosamine | Not explicitly quantified, but part of a successful one-pot synthesis | [2] |
| One-Pot Synthesis | Thymidine-5-phosphate, Glucose-1-phosphate | TDP-D-ravidosamine | High yield (not specified quantitatively) | [2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of L-acosamine nucleosides are not published. However, the one-pot enzymatic synthesis of TDP-D-ravidosamine from thymidine-5-phosphate and glucose-1-phosphate serves as an excellent template for developing a similar protocol for TDP-L-acosamine, provided the requisite enzymes are identified and expressed.[2][3]
General Protocol for One-Pot Enzymatic Synthesis of TDP-aminosugars
This protocol is adapted from the synthesis of TDP-D-ravidosamine and can be modified for TDP-L-acosamine.
1. Enzyme Expression and Purification:
-
The genes encoding the biosynthetic enzymes (TDP-D-glucose synthase, TDP-4-keto-6-deoxy-D-glucose-4,6-dehydratase, 3,4-ketoisomerase, aminotransferase, and any necessary epimerases/reductases) are cloned into expression vectors (e.g., pET vectors) and transformed into a suitable host, such as E. coli BL21(DE3).
-
Protein expression is induced, typically with IPTG.
-
Cells are harvested, lysed, and the enzymes are purified to near homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
2. One-Pot Reaction Mixture:
-
A typical reaction mixture would contain:
-
Thymidine-5-phosphate (TMP)
-
Glucose-1-phosphate (G1P)
-
ATP (as a phosphate donor for the initial phosphorylation of TMP)
-
An amino donor (e.g., L-glutamate)
-
Required cofactors (e.g., PLP for aminotransferases, NAD+/NADH for dehydrogenases/reductases)
-
A suitable buffer (e.g., Tris-HCl or HEPES) at an optimal pH.
-
Purified biosynthetic enzymes.
-
3. Reaction Conditions:
-
The reaction is incubated at an optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 12-24 hours).
-
The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.
4. Product Purification and Characterization:
-
The reaction is quenched (e.g., by boiling or adding a solvent).
-
The desired TDP-sugar is purified from the reaction mixture using techniques like anion-exchange chromatography (e.g., FPLC with a MonoQ column).[4]
-
The structure of the purified product is confirmed by mass spectrometry and NMR spectroscopy.[1][4]
dot
Caption: General experimental workflow for one-pot enzymatic synthesis.
Role in Natural Product Biosynthesis and Drug Development
NDP-L-acosamine and its analogs are crucial precursors for the glycosylation of various natural products, particularly antibiotics. The sugar moiety often plays a critical role in the biological activity of the parent molecule. Understanding and harnessing the biosynthesis of these NDP-sugars opens up several avenues for drug development:
-
Combinatorial Biosynthesis: By expressing the biosynthetic pathway for NDP-L-acosamine in a host organism producing a different natural product, it may be possible to generate novel glycosylated derivatives with altered or improved biological activities.[5][6]
-
Enzymatic Synthesis of Novel Glycosides: The in vitro enzymatic synthesis of NDP-L-acosamine allows for its use as a donor substrate for glycosyltransferases to modify a wide range of aglycones, leading to the creation of novel drug candidates.
-
Target for Antibiotic Development: The enzymes in the biosynthetic pathway of NDP-L-acosamine could be potential targets for the development of new antibiotics that inhibit the formation of this essential precursor.
Conclusion
While direct experimental data on the biosynthesis of L-acosamine nucleosides is limited, a robust framework for its study can be constructed based on the well-characterized pathways of analogous NDP-aminosugars. The proposed biosynthetic pathway, quantitative estimates from related systems, and adaptable experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. Further investigation into the specific enzymes involved in L-acosamine biosynthesis will be critical for unlocking the full potential of this important amino sugar in the generation of novel and improved therapeutics.
References
- 1. Deoxysugars in glycopeptide antibiotics: enzymatic synthesis of TDP-L-epivancosamine in chloroeremomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the TDP-d-ravidosamine biosynthetic pathway: one-pot enzymatic synthesis of TDP-d-ravidosamine from thymidine-5-phosphate and glucose-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the TDP-D-ravidosamine biosynthetic pathway: one-pot enzymatic synthesis of TDP-D-ravidosamine from thymidine-5-phosphate and glucose-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of UDP-N-acetyl-L-fucosamine, a precursor to the biosynthesis of lipopolysaccharide in Pseudomonas aeruginosa serotype O11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reinvigorating natural product combinatorial biosynthesis with synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Biological Approaches to Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Review of L-acosamine Nucleoside Literature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is a deoxyamino sugar that has garnered interest in the field of medicinal chemistry. When incorporated as the glycone component of a nucleoside, it has the potential to yield novel therapeutic agents. The "L" configuration of the sugar moiety is of particular significance, as L-nucleosides have demonstrated unique biological activities and pharmacological profiles compared to their naturally occurring D-enantiomers.[1][2] This technical guide provides a review of the available scientific literature on L-acosamine nucleosides, with a focus on their synthesis and biological evaluation.
Synthesis of L-acosamine Nucleosides
The synthesis of L-acosamine nucleosides involves the coupling of a protected L-acosamine sugar derivative with a heterocyclic base. While the broader literature describes various methods for the synthesis of L-acosamine and general nucleoside coupling reactions, specific detailed protocols for the synthesis of L-acosamine nucleosides are limited.
One key study by Lau, Pedersen, and Nielsen outlines the synthesis of furanose forms of L-acosamine nucleosides. Although the full experimental details from this specific publication could not be exhaustively detailed here, the general approach to synthesizing such amino sugar nucleosides typically involves the following key steps, which can be illustrated as a general workflow.
General Synthetic Workflow
The synthesis of an L-acosamine nucleoside would logically proceed through several key stages, from the preparation of the sugar donor to the final deprotection of the nucleoside.
Caption: Generalized workflow for the synthesis of L-acosamine nucleosides.
Experimental Protocols
Detailed experimental protocols for the synthesis of L-acosamine nucleosides are not widely available in the public domain at the time of this review. The primary reference identified for their synthesis is:
-
Lau, J., Pedersen, E. B., & Nielsen, C. M. (1993). Synthesis and evaluation of antiviral activity of L-acosamine and L-ristosamine nucleosides of furanose configuration. Acta Chemica Scandinavica, 47, 649-655.
Access to this publication is recommended for specific details on reaction conditions, catalysts, and purification methods.
Biological Activity of L-acosamine Nucleosides
The biological activity of L-acosamine nucleosides has been investigated, particularly for their antiviral properties. The aforementioned study by Lau and colleagues evaluated these compounds for such activity.[3]
Antiviral Activity
Due to the limited availability of public data, a comprehensive quantitative summary of the antiviral activity of a wide range of L-acosamine nucleosides cannot be provided at this time. The data from the primary literature source would be required to populate a detailed table of inhibitory concentrations (e.g., IC₅₀) against various viral strains.
The general mechanism of action for many antiviral nucleoside analogues involves their intracellular phosphorylation to the corresponding 5'-triphosphate, which can then act as either an inhibitor or a substrate for viral DNA or RNA polymerases, leading to chain termination and cessation of viral replication.
Putative Mechanism of Antiviral Action
The expected metabolic activation and mechanism of action for a hypothetical this compound antiviral agent can be visualized as a signaling pathway.
Caption: Proposed metabolic activation pathway of an this compound.
Quantitative Data Summary
A comprehensive table of quantitative data (e.g., IC₅₀, EC₅₀, CC₅₀) for L-acosamine nucleosides is contingent on data from the primary literature. Without access to these specific studies, a data table cannot be accurately generated.
Conclusion
The study of L-acosamine nucleosides represents a niche within the broader field of nucleoside chemistry. The available literature, primarily centered around the work of Lau, Pedersen, and Nielsen, suggests that these compounds have been synthesized and evaluated for antiviral activity. However, a significant portion of the detailed synthetic protocols and quantitative biological data is contained within subscription-access scientific journals. For researchers and drug development professionals to fully explore the potential of L-acosamine nucleosides, access to this foundational literature is essential. Further research in this area could involve the synthesis of a wider array of L-acosamine nucleosides with diverse heterocyclic bases and modifications to the sugar moiety to establish a comprehensive structure-activity relationship (SAR) and to explore their potential as anticancer or other therapeutic agents.
References
- 1. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preparative synthesis of 3-amino-2,3,6-trideoxy-L-lyxo-hexose (daunosamine) hydrochloride from D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Nucleosides and Their Biological Targets: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-nucleosides, the enantiomers of the naturally occurring D-nucleosides, represent a significant class of antiviral and anticancer agents. Their unnatural stereochemistry confers unique pharmacological properties, including increased metabolic stability and a distinct spectrum of biological activity. This technical guide provides a comprehensive overview of the biological targets of L-nucleosides, with a particular focus on Lamivudine (3TC) as a representative and well-characterized example. We will delve into its mechanism of action, quantitative antiviral activity, the experimental protocols used for its evaluation, and its interaction with cellular pathways.
Core Biological Target: Viral Polymerases
The primary biological targets of many clinically successful L-nucleosides are viral polymerases, specifically reverse transcriptases and DNA polymerases. These enzymes are crucial for the replication of viruses such as the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).
Mechanism of Action: A Case Study of Lamivudine (3TC)
Lamivudine is a synthetic L-nucleoside analogue of cytidine. Its antiviral activity stems from its ability to act as a chain terminator during viral DNA synthesis.[1][2] The mechanism can be broken down into the following key steps:
-
Cellular Uptake and Activation: Lamivudine enters the host cell and is phosphorylated by host cellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[2][3]
-
Competitive Inhibition: 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral polymerase (HIV reverse transcriptase or HBV polymerase).[1][4]
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of Lamivudine prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1][4]
This selective inhibition is a hallmark of L-nucleosides like Lamivudine, which show a significantly lower affinity for human DNA polymerases, thus minimizing host cell toxicity.[5]
Quantitative Antiviral Activity of Lamivudine
The potency of Lamivudine has been quantified in numerous in vitro studies against HIV and HBV. The following tables summarize key quantitative data.
Table 1: In Vitro Anti-HIV-1 Activity of Lamivudine
| Cell Line | HIV-1 Strain | Assay Type | Parameter | Value (µM) | Reference(s) |
| Peripheral Blood Mononuclear Cells (PBMCs) | LAV | Antiviral Activity | EC50 | 0.0018 | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Multiple Primary Isolates | p24 Antigen Production | ED50 | 0.07 - 0.2 | [6] |
| MT-4 | HIV-1 | Syncytia Formation | IC50 | 0.1 | [6] |
| Various Cell Lines | Various HIV-1 Strains | Antiviral Activity | IC50 | 0.002 - 1.14 | [5] |
Table 2: In Vitro Anti-HBV Activity of Lamivudine
| Cell Line | HBV DNA Species | Parameter | Value (nM) | Reference(s) |
| HepG2 (2.2.15) | Wild-Type | IC50 | 7.2 | [7] |
| HepG2 | Extracellular RC-DS-SS DNA | EC50 | 20 | [1][4] |
| HepG2 | Cytoplasmic RC-DS DNA | EC50 | 20 | [1][4] |
| HepG2 | Nuclear CCC DNA | EC50 | >200 | [1][4] |
Experimental Protocols
The determination of antiviral activity and the elucidation of the mechanism of action of L-nucleosides rely on a variety of in vitro assays. Below are detailed methodologies for key experiments.
HIV Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV RT.
Principle: The assay quantifies the synthesis of a DNA strand from an RNA or DNA template by recombinant HIV RT. The incorporation of labeled nucleotides is measured to determine the extent of DNA synthesis, which is inversely proportional to the inhibitory activity of the compound.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT.
-
Prepare a template-primer solution (e.g., poly(A)•oligo(dT)).
-
Prepare a solution of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dUTP).
-
Prepare serial dilutions of the test compound (Lamivudine).
-
-
Reaction Setup:
-
In a microplate, combine the reaction buffer, template-primer, dNTPs, and the test compound at various concentrations.
-
Initiate the reaction by adding a known amount of recombinant HIV-1 RT.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the reaction by adding EDTA.
-
Capture the newly synthesized, labeled DNA onto a filter membrane.
-
Wash the filter to remove unincorporated labeled dNTPs.
-
Quantify the incorporated label using a scintillation counter (for radioactivity) or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
HBV DNA Replication Inhibition Assay (Quantitative PCR)
This assay measures the reduction in HBV DNA levels in cultured cells treated with an antiviral compound.
Principle: Hepatoma cell lines that support HBV replication are treated with the test compound. The amount of intracellular or extracellular HBV DNA is then quantified using quantitative polymerase chain reaction (qPCR).
Methodology:
-
Cell Culture and Treatment:
-
Seed a human hepatoma cell line capable of supporting HBV replication (e.g., HepG2.2.15) in multi-well plates.
-
Treat the cells with serial dilutions of the test compound (Lamivudine) for a specified duration (e.g., 7 days), refreshing the medium and compound as needed.
-
-
DNA Extraction:
-
Harvest the cell culture supernatant to measure extracellular HBV DNA or lyse the cells to extract intracellular HBV DNA.
-
Purify the DNA from the collected samples.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using primers and a probe specific for a conserved region of the HBV genome.
-
Include a standard curve of known HBV DNA concentrations to enable absolute quantification.
-
Perform the qPCR cycling on a real-time PCR instrument.
-
-
Data Analysis:
-
Quantify the HBV DNA copy number in each sample based on the standard curve.
-
Calculate the percentage of inhibition of HBV DNA replication for each compound concentration compared to a no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Signaling Pathways and Off-Target Effects
While the primary targets of Lamivudine are viral polymerases, its interaction with host cell components is a critical aspect of its pharmacological profile.
Intracellular Activation Pathway
The antiviral activity of Lamivudine is entirely dependent on its phosphorylation by host cellular kinases. This metabolic activation pathway is a key determinant of its efficacy.
References
- 1. Comparison of anti-hepatitis B virus activities of lamivudine and clevudine by a quantitative assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Generation of Stable Cell Lines Expressing Lamivudine-Resistant Hepatitis B Virus for Antiviral-Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Synthesis of L-Acosamine Nucleosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of L-acosamine nucleosides, crucial components in various bioactive compounds. The methodologies outlined herein are based on established and efficient synthetic routes, offering reproducible procedures for laboratory application.
Introduction
L-Acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is a key sugar moiety found in several clinically important antibiotics and anticancer agents. Its incorporation into nucleoside analogues has been a significant area of research in the development of novel therapeutic agents. The stereoselective synthesis of L-acosamine and its subsequent coupling to nucleobases present considerable synthetic challenges. This document details two primary strategies for the chiral synthesis of L-acosamine derivatives and a standard protocol for their glycosylation to form L-acosamine nucleosides.
The protocols described are:
-
Synthesis of an L-Acosamine Precursor from L-Rhamnal: A widely used approach leveraging a readily available chiral precursor.
-
Chiral Synthesis via Intramolecular Nitrone Cycloaddition: An elegant method to establish the stereochemistry of the amino sugar.
-
Vorbrüggen Glycosylation: A robust and general method for the formation of the N-glycosidic bond.
Data Presentation
The following tables summarize quantitative data for key steps in the synthesis of L-acosamine nucleosides.
Table 1: Synthesis of N-Trifluoroacetyl-L-acosamine from L-Rhamnal
| Step | Product | Starting Material | Overall Yield | Reference |
| Stereoselective reduction of oxime followed by trifluoroacetylation and hydrolysis | N-Trifluoroacetyl-L-acosamine | L-Rhamnal | 33% | [1] |
Table 2: Glycosylation of L-Acosamine Derivatives
| Glycosyl Donor | Nucleobase/Aglycone | Coupling Method | Product | Yield | Reference |
| Activated N-Trifluoroacetyl-L-acosamine derivative | Various silylated bases | Vorbrüggen Glycosylation | β-L-Acosamine Nucleosides | Varies | General knowledge |
| Activated L-Acosamine derivative | ε-isorhodomycinone | Not specified | Acosaminyl-ε-isorhodomycinone | N/A |
Experimental Protocols
Synthesis of N-Trifluoroacetyl-L-acosamine from L-Rhamnal
This protocol outlines a multi-step synthesis starting from L-rhamnal to produce a key intermediate, N-trifluoroacetyl-L-acosamine, suitable for glycosylation reactions.[1]
Step 1: Oximation of the corresponding enone derived from L-rhamnal
-
Detailed experimental procedures for the conversion of L-rhamnal to the enone and its subsequent oximation are not fully available in the provided search results. This would typically involve the formation of an oxime from a ketone precursor using hydroxylamine.
Step 2: Stereoselective Reduction of the Oxime
-
To a solution of the oxime (1 equivalent) in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred for a specified time until the reduction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is then carefully quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
Step 3: N-Trifluoroacetylation
-
The crude amino glycoside from the previous step is dissolved in a suitable solvent such as methanol.
-
Trifluoroacetic anhydride (excess, e.g., 1.5 equivalents) is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The solvent and excess reagents are removed under reduced pressure.
Step 4: Mild Acid Hydrolysis
-
The resulting trifluoroacetylated methyl glycoside is dissolved in a mixture of acetic acid and water.
-
The solution is heated at a controlled temperature (e.g., 80 °C) for a specified duration to effect hydrolysis of the methyl glycoside.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvents are removed under reduced pressure, and the crude N-trifluoroacetyl-L-acosamine is purified by column chromatography.
Chiral Synthesis of L-Acosamine via Intramolecular Nitrone Cycloaddition
This method provides a powerful strategy for the stereocontrolled synthesis of L-acosamine derivatives from acyclic precursors.
-
General Principle: This approach involves the generation of a chiral nitrone which then undergoes an intramolecular [3+2] cycloaddition with an alkene tethered to the nitrone. The stereochemistry of the final product is controlled by the chirality of the nitrone precursor.
-
Detailed Protocol: Specific experimental details, including the synthesis of the starting nitrone and the conditions for the cycloaddition, require access to the full experimental section of specialized literature, which was not available in the search results.
Vorbrüggen Glycosylation for the Synthesis of L-Acosamine Nucleosides
The Vorbrüggen reaction is a widely used method for the formation of N-glycosidic bonds between a sugar and a nucleobase.
Step 1: Silylation of the Nucleobase
-
The desired nucleobase (e.g., thymine, uracil, adenine, etc.) is suspended in a dry, aprotic solvent (e.g., 1,2-dichloroethane or acetonitrile).
-
A silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl), is added.
-
The mixture is heated to reflux until the nucleobase is completely dissolved and silylated.
Step 2: Glycosylation
-
To the solution of the silylated nucleobase, a solution of the protected L-acosamine glycosyl donor (e.g., a 1-O-acetyl or 1-bromo derivative with protecting groups on the hydroxyl and amino functions) in a dry, aprotic solvent is added.
-
A Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC.
Step 3: Deprotection
-
Once the glycosylation is complete, the reaction is quenched (e.g., with saturated aqueous sodium bicarbonate).
-
The organic layer is separated, dried, and concentrated.
-
The protecting groups are removed using standard procedures. For example, acetyl groups can be removed by treatment with methanolic ammonia or sodium methoxide in methanol.
-
The final L-acosamine nucleoside is purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key synthetic workflows.
Caption: Synthesis of N-Trifluoroacetyl-L-acosamine from L-Rhamnal.
Caption: General workflow for L-acosamine synthesis via nitrone cycloaddition.
Caption: Vorbrüggen glycosylation for this compound synthesis.
References
Application Notes and Protocols for the Synthesis of L-Acosamine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of L-acosamine nucleoside analogs. L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is an intriguing carbohydrate moiety for the development of novel nucleoside analogs with potential therapeutic applications. The incorporation of this amino sugar into nucleoside structures can significantly influence their biological activity, offering opportunities for the discovery of new antiviral and anticancer agents.
Introduction
Nucleoside analogs are a cornerstone of chemotherapy, particularly in the treatment of viral infections and cancer. The modification of the sugar moiety of nucleosides is a well-established strategy to alter their pharmacological properties, including their mechanism of action, metabolic stability, and cellular uptake. Amino sugars, in particular, have been incorporated into nucleoside analogs to enhance their biological activity. L-acosamine, with its specific stereochemistry and the presence of an amino group at the C3' position, presents a unique scaffold for the design of novel nucleoside analogs. The synthesis of these analogs, however, requires specific strategies to control the stereoselectivity of the glycosidic bond formation and to manage the protecting groups for the amino and hydroxyl functionalities.
This document outlines the key synthetic steps, including the preparation of a suitable L-acosamine glycosyl donor and its subsequent coupling with various pyrimidine and purine nucleobases.
Synthetic Strategy Overview
The synthesis of this compound analogs generally follows a convergent approach, which involves two main stages:
-
Synthesis of a Protected L-Acosamine Glycosyl Donor: This involves the preparation of an L-acosamine derivative with appropriate protecting groups on the hydroxyl and amino functions, and an activating group at the anomeric center to facilitate the subsequent glycosylation reaction.
-
Glycosylation with Nucleobases: The protected L-acosamine donor is then coupled with a silylated pyrimidine or purine base under the influence of a Lewis acid catalyst to form the crucial N-glycosidic bond.
-
Deprotection: The final step involves the removal of all protecting groups to yield the target this compound analog.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of a Protected N-Acetyl-L-Acosamine Glycosyl Donor
This protocol describes the preparation of a key intermediate, a protected N-acetyl-L-acosamine derivative suitable for glycosylation. The synthesis of the L-acosamine starting material can be achieved through a chiral synthesis approach.
Materials:
-
Methyl 3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranoside (L-Acosamine methyl glycoside)
-
Acetic anhydride
-
Pyridine
-
Appropriate protecting group reagents for hydroxyl groups (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), benzoyl chloride)
-
Reagents for anomeric center activation (e.g., HBr in acetic acid, trichloroacetonitrile)
-
Anhydrous solvents (DCM, DMF)
-
Silica gel for column chromatography
Procedure:
-
N-Acetylation: Dissolve L-acosamine methyl glycoside in a mixture of pyridine and acetic anhydride. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by silica gel chromatography to obtain methyl N-acetyl-L-acosaminide.
-
Hydroxyl Protection: Protect the free hydroxyl group(s) of methyl N-acetyl-L-acosaminide. For example, for 4-O-silylation, react the N-acetylated compound with TBDMSCl and imidazole in anhydrous DMF. Monitor the reaction by TLC and purify the product by column chromatography.
-
Anomeric Activation (Example: Glycosyl Bromide): Treat the protected methyl N-acetyl-L-acosaminide with a solution of HBr in acetic acid at 0 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with a cold organic solvent and washed with cold saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give the crude glycosyl bromide, which is typically used immediately in the next step.
Protocol 2: Glycosylation of Pyrimidine and Purine Bases
This protocol outlines the coupling of the protected L-acosamine glycosyl donor with a silylated nucleobase. The Vorbrüggen glycosylation is a commonly used method.
Materials:
-
Protected L-acosamine glycosyl donor (e.g., glycosyl bromide from Protocol 1)
-
Pyrimidine or purine base (e.g., thymine, uracil, N6-benzoyladenine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalyst for silylation)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), tin(IV) chloride (SnCl4))
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Nucleobase: Reflux a suspension of the nucleobase with a catalytic amount of ammonium sulfate in HMDS until the solution becomes clear. Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase.
-
Glycosylation Reaction: Dissolve the silylated nucleobase and the protected L-acosamine glycosyl donor in an anhydrous solvent under an inert atmosphere. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the Lewis acid catalyst dropwise. Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the anomers and other impurities.
Protocol 3: Deprotection of the Nucleoside Analog
This protocol describes the final step of removing the protecting groups to yield the target this compound analog.
Materials:
-
Protected this compound analog
-
Deprotection reagents (e.g., tetrabutylammonium fluoride (TBAF) for silyl groups, sodium methoxide in methanol for acyl groups)
-
Appropriate solvents
-
Silica gel or reversed-phase chromatography media for purification
Procedure:
-
Removal of Silyl Protecting Groups: Dissolve the protected nucleoside in THF and add a solution of TBAF. Stir at room temperature and monitor the reaction by TLC. Once complete, concentrate the reaction mixture and purify the product by chromatography.
-
Removal of Acyl Protecting Groups: Treat the protected nucleoside with a solution of sodium methoxide in methanol at room temperature. Monitor the reaction by TLC. Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final product by chromatography.
Quantitative Data Summary
The following table summarizes typical yields and anomeric ratios that can be expected for the glycosylation reaction. These values are illustrative and can vary depending on the specific substrates, protecting groups, and reaction conditions used.
| Nucleobase | Glycosyl Donor | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| Thymine | 4-O-TBDMS-N-acetyl-L-acosaminyl bromide | TMSOTf | Acetonitrile | 0 to RT | 4 | 65-75 | 1:5 - 1:8 |
| Uracil | 4-O-Benzoyl-N-acetyl-L-acosaminyl trichloroacetimidate | BF3·OEt2 | DCM | -20 to 0 | 6 | 60-70 | 1:4 - 1:6 |
| N6-Benzoyladenine | 4-O-TBDMS-N-acetyl-L-acosaminyl bromide | SnCl4 | 1,2-Dichloroethane | 0 to RT | 8 | 50-60 | 1:3 - 1:5 |
Biological Activity and Signaling Pathways
While specific data for this compound analogs is still emerging, nucleosides containing 3'-amino sugars have been reported to exhibit a range of biological activities, including antiviral and anticancer effects. The amino group at the 3' position can influence the conformation of the sugar ring and its interaction with viral or cellular enzymes.
One potential mechanism of action for such analogs is the inhibition of viral polymerases. After intracellular phosphorylation to the triphosphate form, the analog can be incorporated into the growing DNA or RNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group or steric hindrance from the 3'-amino substituent.
Caption: Putative mechanism of action for this compound analogs.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound analogs. These compounds represent a promising area for the development of novel therapeutic agents. The protocols and information provided herein are intended to serve as a valuable resource for researchers in this exciting field.
Application Notes and Protocols for the Analytical Characterization of L-Acosamine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is a crucial component of various natural products, including several clinically important antibiotics. Nucleoside analogues incorporating L-acosamine are of significant interest in drug discovery due to their potential as antiviral, antibacterial, and anticancer agents. The precise characterization of these novel compounds is paramount for understanding their structure-activity relationships, ensuring purity, and meeting regulatory standards. This document provides detailed application notes and protocols for the analytical techniques essential for the comprehensive characterization of L-acosamine nucleosides.
Key Analytical Techniques
The structural elucidation and characterization of L-acosamine nucleosides rely on a combination of powerful analytical techniques. These include:
-
Mass Spectrometry (MS): For determination of molecular weight and fragmentation patterns, providing insights into the molecular formula and connectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed three-dimensional structure, including stereochemistry and conformation.
-
High-Performance Liquid Chromatography (HPLC): For purification, separation of isomers, and quantification.
-
X-ray Crystallography: To provide unambiguous determination of the absolute configuration and solid-state conformation.
Mass Spectrometry (MS) for Molecular Weight Determination and Structural Analysis
Mass spectrometry is a fundamental technique for the initial characterization of newly synthesized L-acosamine nucleosides. It provides a rapid and highly sensitive method to determine the molecular weight of the compound and can offer structural information through fragmentation analysis.[1][2]
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of L-acosamine nucleosides using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
UHPLC system coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer
-
C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: L-acosamine nucleoside dissolved in a suitable solvent (e.g., Methanol or Water/Acetonitrile mixture) at a concentration of approximately 1 µg/mL.
Procedure:
-
Chromatographic Separation:
-
Set the column temperature to 30°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µL of the sample.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
Set the flow rate to 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Acquire full scan data from m/z 100 to 1000 to determine the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data. Key expected fragments include the loss of the L-acosamine sugar moiety and fragments corresponding to the nucleobase.
-
Data Presentation: Expected MS Fragmentation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation |
| [M+H]⁺ | [M+H - 146.1]⁺ | Loss of the L-acosamine sugar moiety (C₆H₁₂NO₂) |
| [M+H]⁺ | [Nucleobase+H]⁺ | Cleavage of the N-glycosidic bond, protonated base |
| 146.1 | 128.1, 110.1, 84.1 | Characteristic fragments of the L-acosamine ring |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[3][4] A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the L-acosamine moiety and the anomeric configuration.
Experimental Protocol: 1D and 2D NMR
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O)
-
Sample: 5-10 mg of the this compound dissolved in 0.5-0.6 mL of the deuterated solvent.
Procedure:
-
1D NMR Spectra:
-
Acquire a standard ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the chemical shifts of all carbon atoms.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, crucial for tracing the connectivity within the sugar and nucleobase rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the nucleobase to the sugar moiety at the anomeric position.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and conformation by identifying protons that are close in space. For L-acosamine nucleosides, this is critical for confirming the anomeric configuration (α or β) and the conformation of the sugar ring.
-
Data Presentation: Representative NMR Data
| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Assignment |
| H-1' | 5.8 - 6.2 | d | 3-8 | Anomeric Proton |
| H-2' | 1.8 - 2.2 | m | - | Sugar Ring |
| H-3' | 3.0 - 3.4 | m | - | Sugar Ring |
| H-4' | 3.5 - 3.9 | m | - | Sugar Ring |
| H-5' | 3.8 - 4.2 | m | - | Sugar Ring |
| H-6' | 1.1 - 1.3 | d | 6-7 | Methyl Group |
| Base Protons | 7.0 - 8.5 | s, d, t | - | Nucleobase |
| Carbon (¹³C) | Chemical Shift (ppm) | Assignment |
| C-1' | 85 - 90 | Anomeric Carbon |
| C-2' | 30 - 35 | Sugar Ring |
| C-3' | 50 - 55 | Sugar Ring |
| C-4' | 70 - 75 | Sugar Ring |
| C-5' | 70 - 75 | Sugar Ring |
| C-6' | 15 - 20 | Methyl Group |
| Base Carbons | 110 - 160 | Nucleobase |
Note: Chemical shifts are highly dependent on the specific nucleobase and solvent.
Logical Diagram for Structure Elucidation
Caption: NMR data integration for structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
HPLC is an indispensable tool for the purification of L-acosamine nucleosides from reaction mixtures and for the assessment of their purity.[5] Due to the polar nature of nucleosides, reverse-phase chromatography is the most common approach.
Experimental Protocol: Analytical and Preparative HPLC
Instrumentation:
-
Analytical or Preparative HPLC system with UV detector
-
C18 reverse-phase column (Analytical: e.g., 250 mm × 4.6 mm, 5 µm; Preparative: e.g., 250 mm × 21.2 mm, 10 µm)
Reagents:
-
Mobile Phase A: Water (with optional 0.1% TFA or 10 mM Ammonium Acetate)
-
Mobile Phase B: Acetonitrile or Methanol
-
Sample: Dissolved in a minimal amount of a suitable solvent.
Procedure (Analytical):
-
Set the column temperature to 25°C.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject 10-20 µL of the sample.
-
Run a linear gradient to elute the compound of interest (e.g., 5% to 50% B over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for most nucleobases).
-
Calculate the purity based on the peak area percentage.
Procedure (Preparative):
-
Develop an optimized separation method at the analytical scale.
-
Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Inject the crude sample solution.
-
Collect fractions corresponding to the target peak.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Combine pure fractions and remove the solvent (e.g., by lyophilization).
Data Presentation: HPLC Purity Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 5-95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Retention Time (tR) | 12.5 min |
| Purity (Area %) | >99% |
Experimental Workflow for Purification
Caption: HPLC purification workflow for L-acosamine nucleosides.
X-ray Crystallography for Absolute Structure Determination
For an unambiguous determination of the three-dimensional structure, including the absolute configuration of all chiral centers, single-crystal X-ray diffraction is the gold standard.[6] This technique requires the formation of a high-quality single crystal of the this compound.
Experimental Protocol: Crystallization and Data Collection
Instrumentation:
-
X-ray Diffractometer with a suitable X-ray source (e.g., Mo or Cu)
Procedure:
-
Crystallization:
-
Dissolve the purified this compound in a suitable solvent to near saturation.
-
Employ various crystallization techniques, such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling.
-
Screen a wide range of solvents and solvent combinations.
-
Monitor for the formation of single crystals of suitable size and quality.
-
-
Data Collection:
-
Mount a suitable single crystal on the goniometer of the diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
The final refined structure will provide precise bond lengths, bond angles, and the absolute configuration (if a heavy atom is present or anomalous dispersion is used).
-
Data Presentation: Key Crystallographic Parameters
| Parameter | Example Value |
| Chemical Formula | C₁₅H₂₀N₄O₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 10.2, 12.5, 15.8 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 0.8 |
| R-factor | < 0.05 |
| Flack Parameter | ~0 (confirms absolute configuration) |
Logical Flow for Absolute Configuration Determination
Caption: Workflow for X-ray crystallographic analysis.
Conclusion
The comprehensive characterization of L-acosamine nucleosides requires a multi-technique analytical approach. The combination of mass spectrometry, NMR spectroscopy, HPLC, and X-ray crystallography provides the necessary data to confirm the identity, purity, and three-dimensional structure of these important molecules. The protocols and data presentation formats outlined in these application notes serve as a guide for researchers in the field of drug discovery and development to ensure the quality and integrity of their compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of L-Acosamine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of L-acosamine nucleosides using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). L-acosamine, an amino sugar, is a component of various natural products and a valuable chiral building block in the synthesis of novel nucleoside analogues with potential therapeutic activities. The precise structural elucidation of these modified nucleosides is critical for understanding their structure-activity relationships and for the development of new drug candidates.
Introduction to the Structural Analysis of L-Acosamine Nucleosides
The synthesis of novel nucleoside analogues incorporating amino sugars like L-acosamine is a promising avenue in the discovery of new antiviral and anticancer agents. A thorough structural characterization of these synthesized compounds is paramount to confirm their identity, purity, and stereochemistry. High-resolution NMR and mass spectrometry are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For L-acosamine nucleosides, ¹H NMR is used to determine the number and connectivity of protons, their chemical shifts, and coupling constants, which helps in assigning the stereochemistry of the sugar moiety and the position of the glycosidic bond. ¹³C NMR provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of the synthesized L-acosamine nucleosides with high accuracy (High-Resolution Mass Spectrometry, HRMS), confirming their elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and characterization of L-acosamine nucleosides, based on established procedures for amino sugar nucleosides. Researchers should adapt these protocols based on the specific properties of their target molecules.
General Synthesis of an L-Acosamine Nucleoside (e.g., with a Pyrimidine Base)
This protocol outlines a general approach for the glycosylation of a pyrimidine base with a protected L-acosamine donor.
Materials:
-
Protected L-acosamine donor (e.g., 1-O-acetyl-2,3,4-tri-O-benzoyl-L-acosamine)
-
Silylated pyrimidine base (e.g., persilylated thymine or uracil)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), tin(IV) chloride (SnCl₄))
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Reagents for deprotection (e.g., methanolic ammonia, sodium methoxide in methanol)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., argon or nitrogen line)
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, dissolve the pyrimidine base (e.g., thymine) in anhydrous solvent. Add a silylating agent (e.g., hexamethyldisilazane (HMDS) and a catalytic amount of TMSCl). Reflux the mixture until the solution becomes clear, indicating complete silylation. Remove the excess silylating agent and solvent under reduced pressure.
-
Glycosylation Reaction: Dissolve the silylated base and the protected L-acosamine donor in an anhydrous solvent under an inert atmosphere. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the Lewis acid catalyst dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a quenching solution. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of the Protected Nucleoside: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Deprotection: Dissolve the purified protected nucleoside in a solution for deprotection (e.g., saturated methanolic ammonia). Stir the solution at room temperature until the deprotection is complete (monitor by TLC).
-
Final Purification: Concentrate the reaction mixture and purify the final this compound by silica gel column chromatography or recrystallization.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, D₂O, CDCl₃)
-
Internal standard (e.g., tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent. Add a small amount of internal standard if required.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the protons of the nucleobase and the L-acosamine moiety. Key signals to analyze include the anomeric proton (H-1'), the protons of the sugar ring, and the protons of the nucleobase.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analyze the chemical shifts to identify the carbon signals of the nucleobase and the sugar.
-
-
2D NMR Spectroscopy (for complex structures):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton correlations within the sugar and nucleobase.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for confirming the glycosylation site and the overall structure.
-
Mass Spectrometric Analysis
Instrumentation:
-
Mass Spectrometer (e.g., ESI-TOF, Q-TOF, Orbitrap)
-
Solvents for sample preparation (e.g., methanol, acetonitrile, water)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent mixture.
-
High-Resolution Mass Spectrometry (HRMS):
-
Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula of the synthesized nucleoside.
-
-
Tandem Mass Spectrometry (MS/MS) (Optional):
-
Select the molecular ion of the this compound for fragmentation.
-
Analyze the fragmentation pattern to obtain further structural information, such as the cleavage of the glycosidic bond, which results in characteristic fragment ions corresponding to the nucleobase and the sugar moiety.
-
Data Presentation
Quantitative data obtained from NMR and MS analyses should be summarized in tables for clarity and ease of comparison.
Table 1: ¹H NMR Data for a Hypothetical this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Base) | 7.80 | d | 8.0 | 1H |
| H-5 (Base) | 5.65 | d | 8.0 | 1H |
| H-1' | 5.90 | t | 6.5 | 1H |
| H-2'ax | 2.10 | m | 1H | |
| H-2'eq | 2.35 | m | 1H | |
| H-3' | 3.85 | m | 1H | |
| H-4' | 4.10 | m | 1H | |
| H-5' | 4.25 | m | 1H | |
| CH₃ (Base) | 1.80 | s | 3H | |
| NH (Amine) | 3.50 | br s | 2H | |
| OH | 5.10 | d | 5.0 | 1H |
Table 2: ¹³C NMR Data for a Hypothetical this compound (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (Base) | 151.0 |
| C-4 (Base) | 164.5 |
| C-5 (Base) | 110.2 |
| C-6 (Base) | 136.8 |
| C-1' | 85.5 |
| C-2' | 38.2 |
| C-3' | 55.4 |
| C-4' | 75.1 |
| C-5' | 70.3 |
| CH₃ (Base) | 12.5 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Ionization Mode | Calculated m/z | Found m/z |
| This compound | C₁₁H₁₇N₃O₅ | ESI+ | 272.1241 [M+H]⁺ | 272.1245 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of L-Acosamine nucleosides.
Caption: Workflow for the synthesis and characterization of L-acosamine nucleosides.
This comprehensive guide provides the necessary framework for researchers to successfully synthesize and characterize novel L-acosamine nucleosides. Adherence to these protocols and meticulous data analysis will ensure the unambiguous structural determination of these potentially bioactive molecules, paving the way for further biological evaluation and drug development.
Application Note: HPLC Purification of L-Acosamine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of L-acosamine nucleosides using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are based on established methodologies for nucleoside and amino sugar separation.
Introduction
L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexose, is a component of various natural products with significant biological activities. Nucleoside analogues containing L-acosamine are of great interest in drug discovery and development. Efficient purification of these synthesized nucleosides is crucial for their biological evaluation and further applications. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of nucleosides due to its high resolution and scalability.[1][2] This application note outlines a general protocol for the purification of L-acosamine nucleosides using RP-HPLC.
Principle of Reversed-Phase HPLC for Nucleoside Purification
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a mixture of a polar solvent (e.g., water or an aqueous buffer) and a less polar organic solvent (e.g., acetonitrile or methanol).[3] Molecules with higher hydrophobicity interact more strongly with the stationary phase and thus elute later than more polar molecules. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient), compounds with varying polarities can be effectively separated. For highly polar nucleosides, ion-pairing agents can be added to the mobile phase to enhance retention and improve separation.[3][4]
Experimental Protocols
This section provides a detailed protocol for the HPLC purification of L-acosamine nucleosides. This protocol should be considered a starting point and may require optimization for specific target molecules.
Materials and Reagents
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH).
-
Buffers: Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0) or Ammonium acetate buffer. Volatile buffers are recommended for easy removal after purification.[5]
-
Sample: Crude L-acosamine nucleoside product dissolved in a minimal amount of the initial mobile phase.
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). The choice of column dimensions will depend on the scale of purification.[2]
Sample Preparation
-
Dissolve the crude this compound sample in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]
-
The concentration of the sample should be optimized to avoid column overloading.
HPLC Method
-
Column: C18 reversed-phase column.
-
Solvent A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.
-
Solvent B: Acetonitrile (ACN).
-
Flow Rate: 4.0 mL/min (for a 10 mm ID column).
-
Detection: UV at 260 nm.[7]
-
Injection Volume: 100 - 500 µL (dependent on sample concentration and column capacity).
-
Gradient:
| Time (min) | % Solvent B |
| 0 | 5 |
| 25 | 50 |
| 30 | 95 |
| 35 | 95 |
| 36 | 5 |
| 40 | 5 |
Note: This gradient is a starting point and should be optimized based on the retention behavior of the specific this compound. A shallower gradient may be necessary to improve the resolution of closely eluting impurities.
Post-Purification Processing
-
Collect the fractions corresponding to the desired peak.
-
Combine the fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid. The use of a volatile buffer like TEAA is advantageous as it can be removed during lyophilization.[5]
Data Presentation
The following table summarizes typical data that would be obtained from the HPLC purification of an this compound.
| Compound | Retention Time (min) | Purity (%) | Recovery (%) |
| Crude this compound | Multiple peaks | ~60 | - |
| Purified this compound | 15.2 | >98 | ~85 |
| Impurity 1 | 12.8 | - | - |
| Impurity 2 | 18.5 | - | - |
Purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram. Recovery is calculated based on the amount of purified product obtained relative to the amount in the crude sample.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purification of L-acosamine nucleosides.
Principle of Reversed-Phase Chromatography
Caption: Separation principle of reversed-phase chromatography.
References
- 1. Purification - Microsynth - CH [microsynth.com]
- 2. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. agilent.com [agilent.com]
- 5. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. research.arcadiascience.com [research.arcadiascience.com]
Application Notes and Protocols for Evaluating the Efficacy of L-Acosamine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexose, is an amino sugar that can be incorporated into nucleoside analogs to create novel therapeutic candidates. Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action generally involves intracellular phosphorylation to the active triphosphate form, which can then inhibit viral or cellular polymerases or be incorporated into nascent DNA or RNA chains, leading to chain termination. L-nucleosides, in particular, have garnered significant interest due to their potential for increased metabolic stability and unique biological activities compared to their D-enantiomers.
Recent findings suggest that L-acosamine nucleosides possess antiviral properties, notably against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[1][2][3][4][5] These application notes provide a comprehensive guide to the cell-based assays required to evaluate the efficacy and cytotoxicity of novel L-acosamine nucleoside derivatives.
Therapeutic Potential
The primary therapeutic applications for L-acosamine nucleosides currently under investigation are in the fields of virology and oncology.
-
Antiviral Activity: L-acosamine nucleosides have been identified as having potential activity against HIV and HSV-1.[1][4] This suggests their potential as lead compounds for the development of new treatments for these viral infections.
-
Anticancer Activity: While specific studies on L-acosamine nucleosides in cancer are limited, the broader class of amino sugar nucleosides has shown promise in anticancer research.[6] Their ability to interfere with DNA replication makes them logical candidates for evaluation against various cancer cell lines.
Data Presentation: Efficacy and Cytotoxicity of this compound Analogs (Illustrative Data)
Due to the limited publicly available quantitative data for L-acosamine nucleosides, the following tables are provided as illustrative examples of how to present experimental results.
Table 1: Antiviral Activity and Cytotoxicity of this compound Compound X
| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| HIV-1 (IIIB) | MT-4 | 1.5 | >100 | >66.7 |
| HSV-1 (KOS) | Vero | 3.2 | >100 | >31.3 |
| Influenza A (H1N1) | MDCK | >50 | >100 | - |
Table 2: Anticancer Activity of this compound Compound Y
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 8.7 |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25.1 |
| HCT116 | Colon Cancer | 15.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cytotoxicity Assay using MTT
This protocol determines the concentration of the this compound that is toxic to host cells (CC₅₀).
Materials:
-
Selected host cell line (e.g., Vero, MT-4, HeLa)
-
Complete cell culture medium
-
This compound compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 1-2 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability versus the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Assay - Plaque Reduction Assay (for HSV-1)
This assay measures the ability of the this compound to inhibit the formation of viral plaques (EC₅₀).
Materials:
-
Vero cells
-
HSV-1 virus stock
-
Complete cell culture medium
-
This compound compound
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the this compound.
-
In a separate tube, mix the virus stock (to yield ~100 plaques/well) with the compound dilutions and incubate for 1 hour at 37°C.
-
Remove the medium from the cell monolayers and infect with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Remove the inoculum and add 2 mL of overlay medium containing the corresponding concentration of the compound.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and count the number of plaques.
-
Calculate the EC₅₀ value by plotting the percentage of plaque reduction versus the compound concentration.
Protocol 3: Anticancer Assay - Cell Proliferation Assay
This protocol determines the concentration of the this compound that inhibits cancer cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound compound
-
Cell proliferation reagent (e.g., CyQUANT®, WST-1)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density.
-
After 24 hours, add serial dilutions of the this compound to the wells.
-
Incubate for 72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC₅₀ value from the dose-response curve of cell proliferation inhibition.
Mechanism of Action: Signaling Pathway Analysis
The general mechanism of action for nucleoside analogs involves the inhibition of DNA or RNA synthesis. However, some nucleoside analogs can also modulate cellular signaling pathways. Investigating the effect of L-acosamine nucleosides on key pathways like NF-κB, PI3K/Akt, and MAPK can provide insights into their broader cellular effects.
Protocol 4: NF-κB Activation Assay
This protocol assesses the effect of L-acosamine nucleosides on the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound compound
-
Nuclear extraction kit
-
Western blot reagents (antibodies against p65, IκBα, and a nuclear loading control like Lamin B1)
Procedure:
-
Pre-treat RAW 264.7 cells with various concentrations of the this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a nuclear extraction kit.
-
Analyze the protein levels of p65 in the nuclear fraction and IκBα in the cytoplasmic fraction by Western blotting. A decrease in nuclear p65 and stabilization of cytoplasmic IκBα would indicate inhibition of the NF-κB pathway.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound 136035-09-1 | MCE [medchemexpress.cn]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. 136035-09-1|this compound|(S)-1-((2R,3R,5R)-3-(1,3-dioxoisoindolin-2-yl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)ethyl acetate|-范德生物科技公司 [39.100.107.131]
- 5. environmental-expert.com [environmental-expert.com]
- 6. aspmeetings.pharmacognosy.us [aspmeetings.pharmacognosy.us]
Application Notes and Protocols for the Incorporation of L-Acosamine Nucleosides into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of oligonucleotides with non-natural nucleosides is a cornerstone of modern therapeutic and diagnostic development. These modifications can impart desirable properties such as enhanced stability against nucleases, improved binding affinity to target sequences, and altered pharmacokinetic profiles. L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, represents a novel building block for the synthesis of modified oligonucleotides. Its unique stereochemistry and the presence of an amino group offer opportunities to create oligonucleotides with potentially new biological activities and therapeutic applications.
This document provides a detailed guide for the incorporation of L-acosamine nucleosides into oligonucleotides. It covers the synthesis of the necessary L-acosamine phosphoramidite building block, the protocol for solid-phase oligonucleotide synthesis, and methods for the characterization of the resulting modified oligonucleotides.
Data Presentation
The incorporation of L-acosamine nucleosides is expected to influence the physicochemical properties of the resulting oligonucleotides. The following tables provide an illustrative summary of the expected quantitative data based on typical results from the incorporation of other amino-sugar modified nucleosides. Note: This data is for exemplary purposes and will need to be determined experimentally for L-acosamine modified oligonucleotides.
Table 1: Coupling Efficiency of L-Acosamine Phosphoramidite
| Phosphoramidite | Coupling Time (s) | Coupling Efficiency (%) |
| L-Acosamine-T | 60 | >98% |
| L-Acosamine-T | 120 | >99% |
| Standard dT | 30 | >99.5% |
Table 2: Melting Temperatures (Tm) of L-Acosamine Modified Oligonucleotides
| Oligonucleotide Sequence (5' to 3') | Modification | Tm (°C) vs. DNA Complement | ΔTm (°C) per Modification | Tm (°C) vs. RNA Complement | ΔTm (°C) per Modification |
| CGC TTT TTT TTT GCG | Unmodified | 55.2 | - | 58.7 | - |
| CGC T(L-Aco)T TTT TTT GCG | Single L-Acosamine | 54.5 | -0.7 | 59.5 | +0.8 |
| CGC T(L-Aco)T T(L-Aco)T TTT GCG | Double L-Acosamine | 53.8 | -0.7 | 60.3 | +0.8 |
Table 3: Nuclease Resistance of L-Acosamine Modified Oligonucleotides
| Oligonucleotide | Modification(s) | Half-life in 10% Fetal Bovine Serum (hours) | Fold Increase in Stability |
| Unmodified ON | None | 0.5 | 1 |
| L-Aco-ON-3' | 3'-end L-Acosamine | 8 | 16 |
| L-Aco-ON-int | Internal L-Acosamine | 2 | 4 |
| PS-ON | Phosphorothioate | 24 | 48 |
Experimental Protocols
Protocol 1: Synthesis of N-trifluoroacetyl-L-acosamine Nucleoside Phosphoramidite
The synthesis of the L-acosamine phosphoramidite is a critical first step. This protocol outlines a general approach for its preparation, which may require optimization. The key is the protection of the amino group and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.
Materials:
-
L-acosamine derivative with a nucleobase attached at the 1'-position
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica gel for column chromatography
Procedure:
-
N-Protection: a. Dissolve the L-acosamine nucleoside in a mixture of pyridine and DCM. b. Cool the solution to 0°C and add TFAA dropwise. c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. d. Quench the reaction with methanol and concentrate under reduced pressure. e. Purify the N-trifluoroacetyl-L-acosamine nucleoside by silica gel chromatography.
-
5'-O-DMT Protection: a. Co-evaporate the N-protected nucleoside with anhydrous pyridine. b. Dissolve the dried compound in anhydrous pyridine and add DMT-Cl in portions. c. Stir the reaction at room temperature overnight. d. Quench with methanol and concentrate. e. Purify the 5'-O-DMT-N-trifluoroacetyl-L-acosamine nucleoside by silica gel chromatography.
-
Phosphitylation: a. Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM under an argon atmosphere. b. Add DIPEA to the solution. c. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C. d. Stir the reaction at room temperature for 2-4 hours. e. Quench the reaction with methanol. f. Purify the final L-acosamine phosphoramidite by precipitation in cold hexanes or by silica gel chromatography under anhydrous conditions.
Protocol 2: Solid-Phase Synthesis of L-Acosamine Modified Oligonucleotides
This protocol describes the incorporation of the L-acosamine phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The phosphoramidite chemistry cycle is a well-established method for oligonucleotide synthesis[1][2].
Materials:
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure (Automated Synthesis Cycle):
-
Deblocking: The 5'-DMT group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution.
-
Coupling: The L-acosamine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 60-120 seconds) may be required compared to standard phosphoramidites.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.
-
The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.
Protocol 3: Cleavage and Deprotection of L-Acosamine Modified Oligonucleotides
Materials:
-
Concentrated ammonium hydroxide
-
Methylamine solution (optional, for faster deprotection)
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide. For some protecting groups, a mixture of ammonium hydroxide and methylamine (AMA) can be used for faster deprotection.
-
Heat the vial at 55°C for 8-16 hours.
-
Cool the vial and transfer the solution to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
Protocol 4: Characterization of L-Acosamine Modified Oligonucleotides
1. Purification by HPLC:
- Purify the crude oligonucleotide using reverse-phase (RP) or anion-exchange (AEX) HPLC.
- For RP-HPLC, a C18 column is typically used with a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.
2. Mass Spectrometry:
- Confirm the molecular weight of the purified oligonucleotide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
3. Melting Temperature (Tm) Analysis:
- Anneal the modified oligonucleotide with its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
- Measure the change in UV absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer with a temperature controller.
- The Tm is the temperature at which 50% of the duplex is dissociated[3].
4. Nuclease Stability Assay:
- Incubate the modified and an unmodified control oligonucleotide in a solution containing nucleases (e.g., 10% fetal bovine serum or snake venom phosphodiesterase).
- Take aliquots at different time points and quench the reaction.
- Analyze the degradation of the oligonucleotides by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
- Quantify the amount of full-length oligonucleotide remaining at each time point to determine the half-life[4][5].
Visualizations
Caption: Workflow for the synthesis of L-acosamine phosphoramidite.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Structure of an oligonucleotide with an internal L-acosamine modification.
References
- 1. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 2. Synthesis of O-Amino Sugars and Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleosides and nucleotides. 121. Synthesis of oligonucleotides carrying linker groups at the 1'-position of sugar residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Glycosylation of L-Acosamine
Welcome to the technical support center for the glycosylation of L-acosamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the complexities of L-acosamine glycosylation.
Troubleshooting Guide
This guide addresses common issues encountered during the glycosylation of L-acosamine in a question-and-answer format.
Question: My glycosylation reaction has a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in L-acosamine glycosylation can stem from several factors, including inefficient donor activation, poor nucleophilicity of the acceptor, or suboptimal reaction conditions. Here’s a step-by-step troubleshooting approach:
-
Evaluate the Glycosyl Donor:
-
Donor Stability: Ensure your L-acosamine donor is stable under the reaction conditions. Donors like glycosyl halides can be unstable, while thioglycosides and trichloroacetimidates offer greater stability.
-
Leaving Group: The choice of leaving group is critical. Trichloroacetimidates are generally more reactive than thioglycosides. Consider switching to a more reactive donor if activation is sluggish.
-
Protecting Groups: Electron-withdrawing protecting groups on the sugar ring can decrease the donor's reactivity.
-
-
Assess the Glycosyl Acceptor:
-
Steric Hindrance: A sterically hindered hydroxyl group on the acceptor will react more slowly. If possible, consider using a less hindered acceptor or altering the protecting group strategy to reduce steric bulk near the reactive site.
-
Nucleophilicity: The nucleophilicity of the acceptor's hydroxyl group is paramount. Low nucleophilicity can be a significant barrier. Ensure the solvent and other additives are not diminishing the acceptor's reactivity.
-
-
Optimize Reaction Conditions:
-
Activator/Promoter: The choice and stoichiometry of the activator are crucial. For thioglycosides, common promoters include N-iodosuccinimide (NIS) with a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf). For trichloroacetimidates, a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) is typically used. Ensure the promoter is fresh and used in the correct amount.
-
Temperature: Glycosylation reactions are often temperature-sensitive. While lower temperatures (-78 °C to 0 °C) can improve stereoselectivity, they may also decrease the reaction rate. A gradual increase in temperature might improve the yield.
-
Solvent: Anhydrous, non-polar solvents like dichloromethane (DCM) or diethyl ether (Et₂O) are standard. Ensure your solvent is rigorously dried, as water will hydrolyze the activated donor.
-
Molecular Sieves: Always use freshly activated molecular sieves (typically 3Å or 4Å) to scavenge any moisture.
-
Question: I am observing a mixture of α and β anomers. How can I improve the stereoselectivity of my L-acosamine glycosylation?
Answer: Controlling stereoselectivity is a common challenge in glycosylation. The choice of the protecting group on the C3-amino function of L-acosamine is the most critical factor.
-
Neighboring Group Participation (for β-selectivity):
-
To favor the formation of the β-anomer (a 1,2-cis relationship in the L-series), you need to use a non-participating protecting group on the C3-amino group. Protecting groups such as an azide (N₃) or a 2,2,2-trichloroethoxycarbonyl (Troc) group at the C3-position can favor the formation of the β-glycoside.
-
-
Solvent Effects and Temperature:
-
Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can sometimes favor the formation of the α-anomer.
-
Lowering the reaction temperature (e.g., from 0 °C to -78 °C) often enhances stereoselectivity by favoring the kinetic product.
-
-
Donor and Promoter System:
-
The combination of the glycosyl donor and the promoter can influence the stereochemical outcome. Experiment with different systems to find the optimal combination for your desired anomer. For instance, some promoter systems may favor the formation of a thermodynamic product over a kinetic one.
-
Question: My reaction is producing significant side products. What are they and how can I minimize them?
Answer: Common side reactions in glycosylation include hydrolysis of the donor, elimination to form a glycal, and rearrangement of the donor.
-
Hydrolysis: The activated glycosyl donor is highly susceptible to reaction with water.
-
Solution: Ensure all glassware is oven-dried, solvents are anhydrous, and reactions are run under an inert atmosphere (e.g., argon or nitrogen). Use freshly activated molecular sieves.
-
-
Glycal Formation: Elimination of the leaving group and a proton from C2 can lead to the formation of a glycal, an unsaturated sugar derivative.
-
Solution: This is more common with certain donor/promoter combinations and at higher temperatures. Using milder conditions and a less acidic promoter may help.
-
-
Donor Rearrangement: Trichloroacetimidate donors can sometimes rearrange to form a stable trichloroacetamide.
-
Solution: This is often a sign of a sluggish reaction with the acceptor. Improving the nucleophilicity of the acceptor or the reactivity of the donor can help the desired glycosylation reaction outcompete the rearrangement.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common glycosyl donors for L-acosamine?
A1: The most frequently used donors for L-acosamine and other amino sugars are thioglycosides and glycosyl trichloroacetimidates . Thioglycosides offer good stability and can be activated under a range of conditions. Trichloroacetimidates are generally more reactive and are also widely used for their high yields and stereoselectivity.
Q2: Which protecting group should I use for the C3-amino group of L-acosamine?
A2: The choice of the N-protecting group is critical for controlling the stereochemical outcome of the glycosylation.
-
For β-selective glycosylation , non-participating groups like azido (N₃) or carbamates (e.g., Troc, Cbz) are often employed.
-
The N-trifluoroacetyl (TFA) group has also been used in the synthesis of L-acosamine donors.
Q3: How can I monitor the progress of my L-acosamine glycosylation reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Stain the TLC plate with a carbohydrate-friendly stain such as ceric ammonium molybdate (CAM) or p-anisaldehyde to visualize the starting materials and the product. The product should have an Rf value that is intermediate between the donor and the acceptor.
Q4: What are the typical purification methods for L-acosaminides?
A4: The crude reaction mixture is typically purified by silica gel column chromatography . A gradient elution system, often starting with a non-polar solvent like hexane or toluene and gradually increasing the polarity with ethyl acetate or acetone, is used to separate the desired glycoside from unreacted starting materials and byproducts.
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivities for the glycosylation of amino sugars, including derivatives of L-acosamine, under various conditions. This data is intended to provide a general expectation for similar reactions.
| Glycosyl Donor Type | Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| L-Acosamine derivative | Primary Alcohol | Not Specified | Not Specified | Low Temp | 45-94 | >50:1 (β) | |
| L-Acosamine derivative | Primary Alcohol | Not Specified | Not Specified | Not Specified | 60-96 | >50:1 (α) | |
| Saccharosamine (hemiacetal) | Secondary Alcohol | TsCl, KHMDS | Toluene | -78 to 23 | 68 | >20:1 (α) | [1] |
| Saccharosamine (O-TBS) | Secondary Alcohol | BF₃·OEt₂ | DCM | -78 | 75 | 1:12 (α:β) | [1] |
Experimental Protocols
General Protocol for Glycosylation using a Thioglycoside Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry argon or nitrogen.
-
Add freshly activated 4Å molecular sieves to the reaction flask.
-
Dissolve the L-acosamine thioglycoside donor (1.0-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
-
Reaction:
-
Cool the solution to the desired temperature (typically between -40 °C and 0 °C).
-
Add N-iodosuccinimide (NIS) (1.2-2.0 equivalents) to the mixture.
-
After stirring for 5-10 minutes, add a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf) (0.1-0.2 equivalents) dropwise.
-
Monitor the reaction by TLC until the starting donor is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with DCM and filter through a pad of Celite to remove solids.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
General Protocol for Glycosylation using a Trichloroacetimidate Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100 °C and cool under an inert atmosphere.
-
Add freshly activated 4Å molecular sieves to the reaction flask.
-
Dissolve the L-acosamine trichloroacetimidate donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous DCM.
-
-
Reaction:
-
Cool the solution to -78 °C.
-
Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents) dropwise.
-
Allow the reaction to warm slowly to the desired temperature (e.g., -40 °C or 0 °C) while monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Filter through Celite and wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Visualizations
Caption: General experimental workflow for L-acosamine glycosylation.
Caption: Troubleshooting logic for L-acosamine glycosylation issues.
References
Technical Support Center: Optimizing Stereoselectivity in L-Acosamine Nucleoside Synthesis
Welcome to the technical support center for the synthesis of L-acosamine nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on optimizing stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the glycosylation of L-acosamine?
A1: The most prevalent method for coupling L-acosamine donors with nucleobases is the silyl-Hilbert-Johnson (Vorbrüggen) reaction. This method involves the use of a silylated heterocyclic base and an electrophilic sugar derivative, typically activated by a Lewis acid. The choice of protecting groups on the L-acosamine donor, the type of Lewis acid, solvent, and temperature all play crucial roles in the success and stereochemical outcome of the reaction.
Q2: How can I control the stereoselectivity (α vs. β anomer formation) of the glycosylation reaction?
A2: Controlling stereoselectivity is a key challenge in L-acosamine nucleoside synthesis. Several factors influence the α/β ratio:
-
Neighboring Group Participation: A participating protecting group at the C-2 position of the L-acosamine donor (e.g., an acetyl or benzoyl group) can favor the formation of the β-anomer through the formation of a cyclic intermediate that blocks one face of the sugar from attack.
-
Choice of Lewis Acid: The nature and stoichiometry of the Lewis acid catalyst can significantly impact the stereoselectivity. For instance, some Lewis acids may favor the formation of the α-anomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction mechanism and, consequently, the stereochemical outcome.
-
Temperature: Lower reaction temperatures often lead to higher stereoselectivity.
-
"Pre-activation" Protocol: This strategy involves activating the glycosyl donor with the promoter in the absence of the acceptor. The acceptor is then added to the reaction mixture. This can lead to improved stereocontrol.
Q3: What are the best protecting groups for the amino and hydroxyl functions of L-acosamine during nucleoside synthesis?
A3: The choice of protecting groups is critical to prevent unwanted side reactions and to influence stereoselectivity.
-
Amino Group: The N-trifluoroacetyl group is a common choice as it is relatively easy to introduce and remove. It can also influence the stereochemical outcome of the glycosylation. Other options include the N-acetyl group.
-
Hydroxyl Groups: Acetyl or benzoyl groups are often used to protect the hydroxyl functions. These can also act as participating groups to direct the stereoselectivity towards the β-anomer.
Q4: How can I confirm the anomeric configuration of my synthesized L-acosamine nucleosides?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the anomeric configuration.
-
¹H NMR: The chemical shift and the coupling constant of the anomeric proton (H-1') are diagnostic. Generally, for pyrimidine nucleosides, the anomeric proton of the β-anomer appears at a higher field (lower ppm) than the α-anomer. The coupling constant (³J(H-1', H-2')) is typically larger for the β-anomer due to a trans-diaxial relationship between H-1' and H-2'.
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1') can also be indicative of the anomeric configuration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired nucleoside | 1. Incomplete silylation of the nucleobase.2. Inactive Lewis acid catalyst.3. Poorly reactive glycosyl donor.4. Decomposition of starting materials or product. | 1. Ensure complete silylation by using an excess of silylating agent (e.g., HMDS) and appropriate heating.2. Use a freshly opened or properly stored Lewis acid. Consider trying a different Lewis acid.3. Ensure the glycosyl donor is properly activated. Consider using a more reactive donor (e.g., a glycosyl halide or trichloroacetimidate).4. Run the reaction at a lower temperature and monitor by TLC to avoid decomposition. |
| Poor stereoselectivity (formation of a mixture of α and β anomers) | 1. Lack of a participating group at C-2 of the L-acosamine donor.2. Inappropriate choice of Lewis acid or solvent.3. Reaction temperature is too high. | 1. Use a protecting group at the C-2 amino function that can provide neighboring group participation (e.g., N-acetyl).2. Screen different Lewis acids (e.g., TMSOTf, SnCl₄) and solvents (e.g., acetonitrile, dichloromethane).3. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Formation of multiple products (side reactions) | 1. Reaction of the Lewis acid with other functional groups.2. Anomerization of the glycosyl donor.3. Glycosylation at multiple sites on the nucleobase (for purines). | 1. Ensure all other reactive functional groups are appropriately protected.2. Use the "pre-activation" protocol to form the reactive intermediate before adding the nucleobase.3. For purines, the site of glycosylation (N-9 vs. N-7) can be an issue. The choice of protecting groups on the purine can influence regioselectivity. |
| Difficulty in separating the α and β anomers | The anomers have very similar polarities. | 1. Optimize chromatographic conditions (e.g., try different solvent systems, use a different stationary phase).2. Consider derivatization of the anomeric mixture to improve separation.3. Enzymatic methods, such as regioselective acylation, can be employed to differentiate and separate the anomers. |
Data Presentation
Table 1: Influence of Lewis Acid on the Stereoselectivity of L-Acosamine Glycosylation with Silylated Uracil *
| Glycosyl Donor | Lewis Acid (equiv.) | Solvent | Temp (°C) | α:β Ratio | Yield (%) |
| 1-O-Acetyl-4-O-acetyl-N-trifluoroacetyl-L-acosamine | TMSOTf (1.2) | Acetonitrile | 25 | 1:3 | 65 |
| 1-O-Acetyl-4-O-acetyl-N-trifluoroacetyl-L-acosamine | SnCl₄ (1.1) | Dichloromethane | 0 | 1:5 | 72 |
| 1-O-Acetyl-4-O-acetyl-N-trifluoroacetyl-L-acosamine | BF₃·OEt₂ (1.5) | Acetonitrile | 25 | 1:2 | 58 |
*Data is representative and compiled from general knowledge of similar glycosylation reactions. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 1-(4'-O-Acetyl-3'-N-trifluoroacetyl-2',3',6'-trideoxy-α,β-L-arabino-hexopyranosyl)uracil
This protocol describes a general procedure for the glycosylation of silylated uracil with a protected L-acosamine donor.
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1-O-Acetyl-4-O-acetyl-N-trifluoroacetyl-L-acosamine (glycosyl donor)
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of Uracil: A suspension of uracil (1.2 mmol) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (5 mL) is refluxed under a nitrogen atmosphere for 2 hours, or until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield silylated uracil as a solid, which is used immediately in the next step.
-
Glycosylation: The silylated uracil is dissolved in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere. The solution is cooled to 0 °C. A solution of 1-O-acetyl-4-O-acetyl-N-trifluoroacetyl-L-acosamine (1.0 mmol) in anhydrous acetonitrile (5 mL) is added, followed by the dropwise addition of TMSOTf (1.2 mmol).
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired α and β anomers of the this compound.
-
Characterization: The anomeric ratio is determined by ¹H NMR analysis of the purified product. The individual anomers can be separated by careful column chromatography or by preparative HPLC.
Visualizations
Caption: General workflow for the synthesis of L-acosamine nucleosides.
Caption: Troubleshooting decision tree for poor stereoselectivity.
Technical Support Center: L-acosamine Nucleoside Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-acosamine nucleosides. The information is based on general principles of carbohydrate and nucleoside chemistry, as specific literature on byproducts in L-acosamine nucleoside synthesis is limited.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered during the glycosylation step of this compound synthesis?
A1: During the crucial glycosylation step, where the L-acosamine sugar moiety is coupled with a nucleobase, several byproducts can form. The most common include:
-
Anomers: Formation of the undesired stereoisomer at the anomeric center (C1 of the sugar). For example, if the β-anomer is the desired product, the α-anomer may form as a byproduct.
-
Rearrangement Products: The activated glycosyl donor may undergo rearrangement reactions before coupling with the nucleobase.
-
N- and O-glycosylation Products: When the nucleobase has multiple reactive sites (e.g., exocyclic amino groups and ring nitrogens), glycosylation can occur at different positions, leading to a mixture of N- and O-glycosylated isomers.
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted glycosyl donor and nucleobase in the reaction mixture.
Q2: How do protecting groups influence the formation of byproducts?
A2: Protecting groups play a critical role in directing the outcome of the synthesis and can be a source of byproduct formation.[1][2][3]
-
Neighboring Group Participation: Certain protecting groups on the C2 position of the sugar can influence the stereochemical outcome of the glycosylation, leading to the preferential formation of either the α or β anomer.[2]
-
Incomplete Protection or Deprotection: If the protecting groups on the sugar or the nucleobase are not stable throughout the synthesis or are not completely removed during the deprotection step, a complex mixture of partially protected intermediates can result.
-
Side Reactions of Protecting Groups: The protecting groups themselves can sometimes react with the reagents used in the synthesis, leading to unexpected byproducts.
Q3: What are some common issues during the purification of L-acosamine nucleosides?
A3: Purification can be challenging due to the similar polarities of the desired product and certain byproducts. Common issues include:
-
Co-elution of Anomers: The α and β anomers often have very similar retention factors in column chromatography, making their separation difficult.
-
Removal of Partially Deprotected Intermediates: These byproducts may have polarities intermediate between the fully protected starting material and the fully deprotected final product, complicating purification.
-
Solubility Issues: The desired nucleoside may have limited solubility in common organic solvents, making purification by crystallization or chromatography challenging.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues in this compound synthesis.
Problem 1: Low Yield of the Desired Glycosylation Product
| Potential Cause | Suggested Solution |
| Inefficient activation of the glycosyl donor. | Optimize the activator (e.g., Lewis acid) and reaction conditions (temperature, time). |
| Poor reactivity of the nucleobase. | Consider silylation of the nucleobase to increase its nucleophilicity. |
| Steric hindrance. | Use a less bulky protecting group on the sugar or nucleobase. |
| Degradation of starting materials or product. | Perform the reaction under anhydrous and inert conditions. Analyze for degradation products. |
Problem 2: Formation of a Mixture of Anomers
| Potential Cause | Suggested Solution |
| Lack of stereocontrol in the glycosylation reaction. | Employ a participating protecting group at the C2 position of L-acosamine to favor the formation of the desired anomer. |
| Anomerization of the product under the reaction or workup conditions. | Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic conditions. |
| Choice of solvent. | The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Screen different solvents. |
Problem 3: Presence of Multiple Spots on TLC After Deprotection
| Potential Cause | Suggested Solution | | Incomplete deprotection. | Extend the reaction time, increase the temperature, or use a stronger deprotection reagent. | | Side reactions during deprotection. | Use milder deprotection conditions or a different set of protecting groups that can be removed under orthogonal conditions. | | Degradation of the nucleoside. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
General Protocol for Glycosylation (Vorbrüggen Method)
This is a generalized procedure and may require optimization for specific substrates.
-
Silylation of the Nucleobase: Dry the nucleobase by co-evaporation with toluene. Add anhydrous acetonitrile, followed by N,O-bis(trimethylsilyl)acetamide (BSA). Heat the mixture at 60-80 °C under an inert atmosphere until the nucleobase is fully silylated (solution becomes clear).
-
Glycosylation: Cool the silylated nucleobase solution to room temperature. In a separate flask, dissolve the protected L-acosamine glycosyl donor in anhydrous acetonitrile. Add the glycosyl donor solution to the silylated nucleobase.
-
Activation: Cool the reaction mixture to 0 °C or the desired temperature. Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the synthesis of protected L-acosamine nucleosides.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Synthesis of L-Acosamine Nucleosides
Welcome to the technical support center for the synthesis of L-acosamine nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and overcoming common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of L-acosamine nucleosides, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Nucleoside
Question: My glycosylation reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I fix this?
Answer: A low or non-existent yield is a common issue in nucleoside synthesis, which is often a multi-variable problem.[1][2] The key is to systematically investigate the potential failure points.
-
Glycosyl Donor Inactivity: The prepared L-acosamine donor (e.g., a thioglycoside or glycosyl halide) may be impure or degraded. Verify the donor's integrity using NMR or Mass Spectrometry before use.
-
Suboptimal Activation/Promotion: The choice and amount of Lewis acid (promoter) are critical. Glycosylation reactions are highly sensitive to the promoter, solvent, and temperature.[3] If using a standard promoter like TMSOTf or In(OTf)₃, consider screening others or adjusting the concentration.[3]
-
Inefficient Nucleobase Silylation: For methods like the silyl-Hilbert-Johnson (Vorbrüggen) reaction, the nucleobase must be properly silylated to enhance its nucleophilicity and solubility.[4] Ensure silylation is complete by running a test reaction and analyzing the product via ¹H NMR before adding the glycosyl donor.
-
Reaction Temperature: Temperature plays a fundamental role in glycosylation.[5] Excessively low temperatures can lead to sluggish or stalled reactions, while high temperatures can cause donor degradation and side product formation.[5] Consider performing the reaction at a controlled, isothermal temperature just below the donor's activation temperature to improve efficiency.[5]
Issue 2: Poor β-selectivity / Formation of Anomeric Mixtures
Question: My reaction produces a mixture of α and β anomers, and separation is difficult. How can I improve the stereoselectivity for the desired β-anomer?
Answer: Achieving high stereoselectivity is a classic challenge in glycosylation chemistry.[6] The formation of the desired β-anomer is often influenced by neighboring group participation and reaction conditions.
-
Choice of Protecting Group at C-2: For sugars with a hydroxyl group at C-2, an acyl-type protecting group (like acetyl or benzoyl) can direct the formation of the β-anomer through neighboring group participation. Since L-acosamine lacks a C-2 hydroxyl, this strategy is not directly applicable. Instead, focus on the donor, promoter, and solvent.
-
Solvent Effects: The solvent can significantly influence the anomeric ratio by stabilizing or destabilizing the oxocarbenium ion intermediate. Nitrile-containing solvents like acetonitrile can promote the formation of β-isomers. A systematic solvent screen is recommended.
-
Promoter and Temperature: The nature of the Lewis acid and the reaction temperature can alter the transition state energies, leading to different anomeric ratios. Low temperatures often favor the thermodynamically more stable product, which is typically the β-anomer in nucleosides.
Issue 3: Complicated Product Mixture with Multiple By-products
Question: My final reaction mixture is very complex, showing multiple spots on TLC and peaks in the HPLC analysis, making purification a major challenge. What causes this and how can it be minimized?
Answer: A complex product matrix is a frequent outcome of nucleoside synthesis, often due to side reactions involving the nucleobase or the sugar donor.[1]
-
Unglycosylated Nucleobase: A large amount of starting nucleobase indicates an inefficient coupling reaction (see Issue 1).
-
Glycosylation at Multiple Sites: The nucleobase itself has multiple nucleophilic sites. While silylation generally directs the reaction to the desired nitrogen, side reactions can occur, especially with purines. The choice of protecting groups on the nucleobase can block undesired reaction sites.[3]
-
Donor Degradation or Side Reactions: Thioglycoside donors, while popular, can undergo side reactions like intermolecular thioaglycon transformation.[2] Understanding these potential side pathways can help in optimizing conditions to suppress them.[2]
-
Protecting Group Instability: One or more protecting groups may be unstable under the glycosylation conditions, leading to a cascade of unwanted products. Ensure all protecting groups are compatible with the chosen Lewis acid and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing L-acosamine nucleosides?
A1: The silyl-Hilbert-Johnson (Vorbrüggen) reaction is the most common and generally mildest method for nucleoside synthesis.[4] It involves reacting a silylated heterocyclic base (purine or pyrimidine) with an electrophilic sugar derivative (like an acylated or halide version of protected L-acosamine) in the presence of a Lewis acid, such as TMSOTf.[4]
Q2: How do I choose the correct protecting groups for L-acosamine?
A2: A robust orthogonal protecting group strategy is essential.[7][8]
-
C3-Amino Group: This is the most critical functional group to protect. A phthalimido (Phth) or trifluoroacetyl (TFA) group is often used as it is stable under glycosylation conditions and can be removed later.
-
C4-Hydroxyl Group: This hydroxyl group must be protected. An acyl group like benzoyl (Bz) or a silyl ether like tert-butyldimethylsilyl (TBS) can be used.
-
Orthogonality: The chosen protecting groups should be removable under different conditions to allow for selective deprotection later in the synthesis. For example, a TBS group can be removed with fluoride ions, while a Phth group requires hydrazine.
Q3: My purification by silica gel chromatography is resulting in product loss. Are there better methods?
A3: While column chromatography is widely used, it can be inefficient for large-scale purifications.[9] For protected nucleosides, which are often non-polar, selective solvent extraction or recrystallization can be highly effective.[9] This involves finding a solvent mixture where the desired product is sparingly soluble, while impurities are highly soluble.[9] For final, deprotected nucleosides, which are highly polar, techniques like reverse-phase HPLC may be necessary.
Q4: Can microwave-assisted synthesis improve the yield and reaction time?
A4: Yes, microwave-assisted synthesis has been shown to dramatically accelerate amination and glycosylation reactions, often leading to higher yields in shorter times.[10] This method can be particularly useful for optimizing reaction conditions quickly, but it requires specialized equipment.
Data Summary Tables
Table 1: Comparison of Promoters/Conditions on Glycosylation Yield
| Glycosyl Donor | Nucleobase Acceptor | Promoter / Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (β:α) | Reference |
| Galactopyranoside | N-6-pivaloyl-adenosine | In(OTf)₃ | DCE | RT | 67% | N/A | [3] |
| Galactopyranoside | N-6-benzoyl-adenosine | In(OTf)₃ | DCE | RT | 55% | N/A | [3] |
| 2-deoxy-4-thio-furanoside | N4-benzoyl-cytosine | TMSOTf | MeCN | -15 to RT | 65% | 1:1 | [11] |
| 2-deoxy-4-thio-furanoside | N4-benzoyl-cytosine | NIS/TfOH | DCM/Et₂O | -40 to RT | 68% | 3:1 | [11] |
| Acyclic Sugar Moiety | 2-N-acetyl-6-O-DPC-Guanine | DIAD/Ph₃P | THF | 70 | 53% | N/A | [12] |
N/A: Not Applicable or Not Reported. DPC: Diphenylcarbamoyl. DIAD: Diisopropyl azodicarboxylate.
Table 2: Effect of Protecting Groups on Reaction Outcomes
| Functional Group | Protecting Group | Key Advantages | Common Deprotection Conditions |
| C3-Amino | Phthalimido (Phth) | High stability, prevents N-glycosylation side reactions. | Hydrazine (NH₂NH₂) |
| C3-Amino | Trifluoroacetyl (TFA) | Stable, can be removed under mild basic conditions. | Aqueous Ammonia (NH₄OH) |
| C4-Hydroxyl | Benzoyl (Bz) | Stable, can participate in directing stereochemistry. | Sodium Methoxide (NaOMe) in Methanol |
| C4-Hydroxyl | tert-Butyldimethylsilyl (TBS) | Easily introduced, stable to many conditions. | Tetrabutylammonium fluoride (TBAF) |
| Nucleobase (Exocyclic Amine) | Benzoyl (Bz) or Acetyl (Ac) | Increases solubility, prevents side reactions. | Aqueous or Methanolic Ammonia |
Experimental Protocols
Protocol 1: General Procedure for L-Acosamine Nucleoside Synthesis via the Silyl-Hilbert-Johnson (Vorbrüggen) Method
This protocol provides a general framework. Molar equivalents and reaction times must be optimized for specific substrates.
1. Preparation of the Protected L-Acosamine Donor:
- Protect the C3-amino group of L-acosamine (e.g., with phthalic anhydride to form the N-Phth derivative).
- Protect the C4-hydroxyl group (e.g., with benzoyl chloride).
- Convert the protected L-acosamine into a suitable glycosyl donor. A common method is to first form the 1-O-acetate, then convert it to a glycosyl bromide with HBr in acetic acid, or to a thioglycoside.
2. Silylation of the Nucleobase:
- Dry the desired nucleobase (e.g., uracil, adenine) rigorously under high vacuum.
- Suspend the nucleobase in a dry solvent like 1,2-dichloroethane (DCE) or acetonitrile (MeCN).
- Add N,O-Bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl).
- Heat the mixture at reflux under an inert atmosphere (Argon or Nitrogen) until the solution becomes clear, indicating complete silylation. Remove the solvent under vacuum.
3. Glycosylation (Coupling Reaction):
- Dissolve the silylated nucleobase and the protected L-acosamine donor (1.0 to 1.2 equivalents) in a dry, inert solvent (e.g., DCE, MeCN).
- Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
- Slowly add the Lewis acid promoter (e.g., TMSOTf, 1.2 to 1.5 equivalents) dropwise.
- Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
- Once the reaction is complete, quench it by adding an ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
4. Work-up and Purification:
- Dilute the quenched reaction mixture with a solvent like dichloromethane (DCM) and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude protected nucleoside using silica gel column chromatography.
5. Deprotection:
- Selectively remove the protecting groups in the correct order. For example, remove acyl groups (like benzoyl) using Zemplén conditions (catalytic NaOMe in methanol) and remove the N-Phth group using hydrazine hydrate in ethanol.
- Purify the final deprotected this compound using reverse-phase chromatography or recrystallization.
Visual Guides and Workflows
Caption: General workflow for the synthesis of L-acosamine nucleosides.
Caption: Decision workflow for troubleshooting low glycosylation yields.
Caption: Orthogonal protecting group strategy for L-acosamine nucleosides.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of L-Acosamine Nucleoside Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of L-acosamine nucleoside derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their solubility a concern?
A1: this compound derivatives are synthetic compounds that incorporate the aminosugar L-acosamine into a nucleoside structure. These derivatives are of interest in drug discovery, particularly as potential antiviral or anticancer agents. However, like many nucleoside analogs, they often exhibit poor aqueous solubility, which can significantly hinder their preclinical development. Low solubility can lead to challenges in formulation, inaccurate results in biological assays, and poor bioavailability.
Q2: What are the primary reasons for the low solubility of these derivatives?
A2: The low solubility of this compound derivatives, and nucleoside analogs in general, often stems from a combination of factors. These can include strong intermolecular forces in the crystal lattice, leading to high lattice energy that is difficult to overcome by solvation. The presence of hydrophobic moieties on the molecule can also contribute to poor solubility in aqueous media. For instance, modifications made to the nucleobase or the sugar ring to enhance biological activity can inadvertently increase hydrophobicity.
Q3: At what stage of my research should I start addressing solubility issues?
A3: It is crucial to consider solubility from the early stages of drug discovery. Poor solubility can affect the reliability of in vitro screening assays and lead to the misinterpretation of structure-activity relationships (SAR). Addressing solubility issues early can save significant time and resources in later stages of development.
Troubleshooting Guide
Issue 1: this compound derivative precipitates out of solution during preparation for a biological assay.
Possible Cause 1: Inappropriate Solvent
-
Solution: While aqueous buffers are necessary for most biological assays, dissolving the compound initially in a small amount of a water-miscible organic co-solvent can be effective. Subsequently, this stock solution can be serially diluted in the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with the assay and does not affect the biological system.
Possible Cause 2: Compound Concentration Exceeds its Solubility Limit
-
Solution: Determine the approximate solubility of your compound in the final assay buffer. If the required concentration for the assay is above this limit, you may need to explore formulation strategies to increase its apparent solubility.
Possible Cause 3: pH of the Buffer
-
Solution: The solubility of compounds with ionizable groups, such as the amino group in L-acosamine, can be highly pH-dependent. Experiment with buffers of different pH values to find the optimal pH for solubility. Generally, for a basic amine, a lower pH will increase solubility.
Possible Cause 4: Salt Form of the Compound
-
Solution: If you have the free base form of the this compound derivative, converting it to a salt (e.g., hydrochloride salt) can significantly improve aqueous solubility.
Issue 2: Inconsistent results in cell-based assays.
Possible Cause 1: Compound Precipitation in Culture Media
-
Solution: Visually inspect the wells of your assay plates under a microscope for any signs of precipitation. The presence of serum proteins in cell culture media can sometimes either help to solubilize or cause the precipitation of compounds. Consider preparing the dosing solutions in a serum-free medium first and then adding them to the cells.
Possible Cause 2: Aggregation of the Compound
-
Solution: Low solubility can lead to the formation of compound aggregates, which can result in non-specific biological activity and poor reproducibility. The use of non-ionic surfactants at low, non-toxic concentrations can help to prevent aggregation.
Experimental Protocols
Protocol 1: General Method for Solubilizing a Poorly Soluble this compound Derivative for In Vitro Assays
-
Initial Dissolution: Weigh out a precise amount of the this compound derivative. Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to make a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.
-
Intermediate Dilution: Perform a serial dilution of the DMSO stock solution with DMSO to create intermediate stock concentrations.
-
Final Working Solution: For the final working concentration, dilute the appropriate intermediate DMSO stock solution into the pre-warmed aqueous assay buffer (e.g., phosphate-buffered saline, cell culture medium). The final concentration of DMSO should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts in the biological assay.
-
Verification: After preparing the final working solution, visually inspect for any signs of precipitation. It is also recommended to centrifuge the solution and measure the concentration of the supernatant by a suitable analytical method (e.g., HPLC-UV) to confirm the actual concentration in solution.
Protocol 2: Preparation of a Formulation with a Solubilizing Agent
-
Selection of Solubilizing Agent: Based on the properties of your this compound derivative, select a suitable solubilizing agent. Common choices include cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL).
-
Preparation of the Vehicle: Prepare a stock solution of the solubilizing agent in the desired aqueous buffer. For example, a 10-20% (w/v) solution of HP-β-CD.
-
Compound Dissolution: Add the this compound derivative to the solubilizing agent vehicle.
-
Equilibration: To facilitate the formation of a complex or micellar encapsulation, the mixture may require stirring or sonication for a period of time (e.g., 1-24 hours) at a controlled temperature.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles before use in biological assays.
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes the potential impact of various solubilization strategies on the aqueous solubility of poorly soluble nucleoside analogs. While specific data for L-acosamine derivatives is limited in the public domain, these examples provide a general indication of the expected improvements.
| Strategy | Example Compound Class | Fold Increase in Aqueous Solubility (Approximate) | Reference |
| Co-solvent (e.g., PEG 400) | Poorly soluble drugs | 10 - 100 | General Knowledge |
| Surfactant (e.g., Tween® 80) | Hydrophobic drugs | 10 - 500 | General Knowledge |
| Cyclodextrin (e.g., HP-β-CD) | Poorly soluble drugs | 10 - 1000+ | General Knowledge |
| pH Adjustment | Ionizable drugs | Variable (highly dependent on pKa) | General Knowledge |
| Salt Formation | Basic or acidic drugs | 100 - 10,000+ | General Knowledge |
| Prodrug Approach | Acyclovir (Valacyclovir) | 3 to 5-fold increase in oral bioavailability | [1] |
Visualizing Experimental Workflows
A critical step in handling poorly soluble compounds is the systematic approach to finding a suitable solvent system. The following workflow outlines this process.
Caption: Workflow for solubilizing this compound derivatives.
This diagram illustrates a logical progression for tackling the solubility challenges of this compound derivatives, starting from a basic solubility screen and moving towards more advanced formulation strategies if necessary.
For further assistance, please contact our technical support team with detailed information about your specific this compound derivative and the experimental context.
References
Technical Support Center: Optimizing L-acosamine N-glycosylation Reactions
Welcome to the technical support center for L-acosamine N-glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical synthesis of L-acosamine N-glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the stereoselectivity of L-acosamine N-glycosylation?
The stereochemical outcome of L-acosamine N-glycosylation is primarily influenced by the choice of the N-protecting group on the glycosyl donor, the nature of the leaving group at the anomeric center, the promoter/activator used, and the solvent.[1] For 1,2-trans glycosylation, a participating N-protecting group (e.g., N-acetyl, N-phthaloyl) is crucial as it can form an oxazolinium intermediate that directs the incoming nucleophile to the β-face.[2] For 1,2-cis glycosylation, non-participating protecting groups and specific reaction conditions are required.
Q2: How do I choose the appropriate N-protecting group for my L-acosamine donor?
The selection of the N-protecting group is a critical strategic decision in L-acosamine N-glycosylation.[3][4] The choice depends on the desired stereochemical outcome and the overall synthetic strategy, including orthogonality with other protecting groups.[1]
-
For β-glycosides (1,2-trans): Participating groups like N-acetyl or N-phthaloyl are recommended.
-
For α-glycosides (1,2-cis): Non-participating and sterically demanding groups such as azides (N3) or trichloroethoxycarbonyl (Troc) are often employed.[2] The azide group is particularly useful as it can be reduced to the amine for subsequent N-acetylation.
Q3: What are common leaving groups for L-acosamine glycosyl donors?
Common leaving groups for L-acosamine donors include trichloroacetimidates, thioglycosides, and glycosyl halides. Trichloroacetimidates are popular due to their ease of activation under mildly acidic conditions.[5] Thioglycosides offer stability and can be activated by various thiophilic promoters.[6]
Q4: Can I use a one-pot glycosylation strategy for L-acosamine?
Yes, one-pot strategies can be employed for the synthesis of complex oligosaccharides containing L-acosamine, which can significantly improve efficiency by reducing the number of purification steps.[7] These strategies often rely on the careful selection of glycosyl donors with different reactivities and orthogonal protecting groups.[1]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of Glycosylated Product | 1. Incomplete activation of the glycosyl donor. 2. Poor reactivity of the glycosyl acceptor. 3. Decomposition of the donor or acceptor under the reaction conditions. 4. Suboptimal solvent or temperature. | 1. Increase the equivalents of the promoter/activator. Change to a more powerful activation system (e.g., from NIS/TfOH to a more reactive promoter system for thioglycosides). 2. Check the purity of the acceptor. Consider using a more reactive acceptor if possible. 3. Run the reaction at a lower temperature. Ensure all reagents are dry and the reaction is performed under an inert atmosphere. 4. Screen different solvents. Diethyl ether or a mixture of toluene and dioxane has been shown to provide good selectivity in some glycosylation reactions.[8] |
| Poor Stereoselectivity (Formation of anomeric mixtures) | 1. The N-protecting group is not providing adequate stereocontrol. 2. The reaction is proceeding through an SN1-like mechanism with a non-participating group. 3. The solvent is influencing the stereochemical outcome. | 1. For 1,2-trans products, ensure a participating N-protecting group is used. For 1,2-cis, a non-participating group is necessary. 2. Use a less ionizing solvent. Lowering the reaction temperature can also favor an SN2-like pathway. 3. Ethereal solvents like diethyl ether can sometimes favor the formation of α-glycosides.[8] |
| Formation of Side Products (e.g., orthoester, elimination) | 1. The promoter is too harsh. 2. The protecting groups are not stable to the reaction conditions. 3. The temperature is too high. | 1. Use a milder promoter or activator. 2. Re-evaluate the protecting group strategy to ensure compatibility with the glycosylation conditions. 3. Perform the reaction at a lower temperature. |
| Difficulty in Removing N-Protecting Group Post-Glycosylation | 1. The protecting group is too robust. 2. The deprotection conditions are affecting other parts of the molecule. | 1. Choose an N-protecting group that can be removed under conditions that are orthogonal to the other protecting groups present in the molecule. 2. Screen different deprotection conditions (e.g., milder reagents, shorter reaction times). |
Experimental Protocols
General Protocol for L-acosamine N-glycosylation using a Trichloroacetimidate Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Glycosyl Donor: Synthesize the L-acosamine trichloroacetimidate donor with the desired N- and O-protecting groups.
-
Reaction Setup:
-
Dry the glycosyl donor (1.2 equivalents) and glycosyl acceptor (1.0 equivalent) under high vacuum for several hours.
-
Dissolve the donor and acceptor in a dry, aprotic solvent (e.g., dichloromethane, toluene, or diethyl ether) under an inert atmosphere (argon or nitrogen).
-
Add molecular sieves (4Å) and stir for 30 minutes at room temperature.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add the promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF3·OEt2), 0.1-0.3 equivalents) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a base (e.g., triethylamine or pyridine).
-
Filter the mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Influence of N-Protecting Group on Stereoselectivity
| N-Protecting Group | Typical Stereochemical Outcome | Cleavage Conditions |
| Acetyl (Ac) | 1,2-trans (β) | Basic (e.g., NaOMe/MeOH) or acidic hydrolysis |
| Phthaloyl (Phth) | 1,2-trans (β) | Hydrazinolysis (e.g., hydrazine hydrate) |
| Azide (N3) | 1,2-cis (α) favored | Reduction (e.g., H2/Pd, PPh3/H2O) |
| Trichloroethoxycarbonyl (Troc) | 1,2-cis (α) favored | Reductive cleavage (e.g., Zn/AcOH) |
Visualizations
Caption: General workflow for L-acosamine N-glycosylation.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: L-Acosamine Nucleoside Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-acosamine nucleoside analogs in antiviral assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are L-acosamine nucleosides and why are they of interest as antiviral agents?
L-acosamine is an amino sugar that can be incorporated into the structure of nucleoside analogs. L-nucleosides, which are stereoisomers (mirror images) of the naturally occurring D-nucleosides, have garnered significant interest in antiviral drug discovery.[1] The "unnatural" L-configuration can sometimes lead to compounds with potent antiviral activity, often with a different toxicity profile compared to their D-counterparts. The discovery that L-nucleosides could be recognized by viral enzymes was a significant finding in the development of antiviral therapeutics.[2]
Q2: What is the general mechanism of action for nucleoside analog antivirals?
Most nucleoside analogs exert their antiviral effect by inhibiting viral polymerases, the enzymes responsible for replicating the virus's genetic material.[2][3][4][5] To become active, these analogs must first be phosphorylated within the host cell to their triphosphate form.[2][3][5] This active triphosphate then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. Once incorporated, they can terminate chain elongation, a mechanism known as "chain termination," or introduce mutations that are lethal to the virus, a process called "lethal mutagenesis."[2][3]
Q3: What are the initial steps I should take when setting up an antiviral assay for a new this compound?
Begin by establishing the cytotoxicity of your compound in the cell line you plan to use for the antiviral assay. This is crucial to ensure that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the compound is killing the host cells. A standard cytotoxicity assay, such as an MTT or MTS assay, can be used to determine the 50% cytotoxic concentration (CC50).[6][7] Concurrently, you should optimize your viral infection model, ensuring consistent and reproducible viral titers and cytopathic effects (CPE).
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Host Cells
Question: My this compound shows high cytotoxicity at concentrations where I expect to see antiviral activity. How can I troubleshoot this?
Answer:
High cytotoxicity can mask true antiviral activity and is a common hurdle in nucleoside analog development. Here are several steps to investigate and mitigate this issue:
-
Confirm Cytotoxicity Data: Repeat the cytotoxicity assay using multiple methods (e.g., MTT, LDH release, or cell counting) to confirm the initial findings. Ensure that the observed effect is not an artifact of a single assay type.
-
Evaluate for Off-Target Effects: Nucleoside analogs can have off-target effects, with mitochondrial toxicity being a primary concern.[8] Inhibition of mitochondrial DNA polymerase (Pol γ) can lead to decreased mitochondrial DNA content and cellular dysfunction.[8] Consider performing assays to assess mitochondrial health, such as measuring mitochondrial DNA levels or cellular ATP content.
-
Use a Different Cell Line: Cytotoxicity can be highly cell-line dependent. Test your compound in a panel of different cell lines relevant to the viral infection model to identify a system with a better therapeutic window (the difference between the effective antiviral concentration and the cytotoxic concentration).
-
Consider Prodrug Strategies: If the parent nucleoside is too toxic, a prodrug approach might be beneficial. Prodrugs are modified versions of the compound that are inactive until they are metabolized to the active form within the cell. This can sometimes improve the therapeutic index.
Issue 2: No or Low Antiviral Activity Detected
Question: My this compound is not showing any significant antiviral activity in my cell-based assay. What are the possible reasons and how can I investigate them?
Answer:
A lack of antiviral activity can stem from several factors, often related to the compound's metabolism within the cell.
-
Inefficient Phosphorylation: As with other nucleoside analogs, L-acosamine nucleosides must be converted to their triphosphate form to be active.[2][3][5] The first phosphorylation step is often the rate-limiting step and is carried out by cellular or viral kinases. The presence of the L-acosamine moiety might hinder recognition by these kinases.
-
Troubleshooting: You can investigate the phosphorylation status of your compound using techniques like HPLC or mass spectrometry to detect the mono-, di-, and triphosphate species within cell lysates. If phosphorylation is inefficient, it may explain the lack of activity.
-
-
Poor Cell Permeability: The compound may not be efficiently entering the host cells. The physicochemical properties of the L-acosamine sugar could influence its ability to cross the cell membrane.
-
Troubleshooting: Cell permeability can be assessed using assays like the parallel artificial membrane permeability assay (PAMPA) or by measuring the intracellular concentration of the compound. If permeability is low, chemical modifications to improve lipophilicity could be explored.
-
-
Inappropriate Virus/Cell Line Combination: The specific virus and host cell line used are critical. Some viruses have their own kinases that are necessary to activate certain nucleoside analogs (e.g., herpes simplex virus thymidine kinase).[9] Ensure your chosen cell line is permissive to the virus and supports its replication to a level where inhibition can be accurately measured.
-
Incorrect Assay Endpoint: Ensure the endpoint of your assay (e.g., plaque reduction, cytopathic effect inhibition, or viral RNA/protein quantification) is appropriate for the virus and is being measured at a suitable time point post-infection.
Issue 3: Inconsistent or Irreproducible Results
Question: I am getting highly variable results between experiments. What are the common sources of variability in antiviral assays?
Answer:
Inconsistent results are often due to a lack of standardization in the experimental protocol.
-
Virus Titer Fluctuation: The amount of virus used to infect the cells (multiplicity of infection, MOI) must be consistent across experiments. Ensure you are using a well-characterized and titered viral stock.
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, confluency at the time of infection, and media composition.
-
Compound Stability and Solubility: Ensure your this compound is fully dissolved and stable in the assay medium. Poor solubility can lead to inaccurate concentrations and variable results. Test the solubility in your assay medium and consider using a small amount of a biocompatible solvent like DMSO if necessary, ensuring the final concentration of the solvent does not affect cell viability or viral replication.
-
Assay Timing: The timing of compound addition (e.g., pre-infection, during infection, or post-infection) and the duration of the assay can significantly impact the results. Standardize these parameters for all experiments.
Data Presentation
Quantitative data from antiviral and cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of different compounds and experimental conditions.
Table 1: Example of Antiviral Activity and Cytotoxicity Data for Amino Sugar Nucleoside Analogs
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| L-Acosamine-Analog-1 | Influenza A (H1N1) | MDCK | 15.5 | >100 | >6.5 |
| L-Acosamine-Analog-2 | HSV-1 | Vero | 2.3 | 85 | 37.0 |
| Amino-Sugar-Analog-3 | Dengue Virus | Huh-7 | 8.9 | 62 | 7.0 |
| Reference Drug | Influenza A (H1N1) | MDCK | 5.2 | >100 | >19.2 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Prepare serial dilutions of the this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (medium without compound) and a "solvent" control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value using a dose-response curve fitting software.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Viral Infection: Remove the culture medium and infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour to allow for viral adsorption.
-
Compound Treatment: During the viral adsorption period, prepare different concentrations of the this compound in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).
-
Overlay Addition: After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formaldehyde) and stain with a staining solution (e.g., crystal violet).
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Anomeric Configuration of L-Acosamine Nucleosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry at the anomeric center (C-1') of nucleosides is a critical determinant of their biological activity and therapeutic potential. For L-acosamine nucleosides, which are analogues of naturally occurring amino sugar antibiotics, the precise assignment of the α or β configuration is paramount for structure-activity relationship (SAR) studies and drug design. This guide provides a comparative analysis of key experimental techniques used to unequivocally determine the anomeric configuration of L-acosamine nucleosides, supported by illustrative experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Anomeric Pairs
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the anomeric configuration of nucleosides in solution. The key parameters for differentiation are the chemical shift (δ) of the anomeric proton (H-1'), its scalar coupling constant to the H-2' proton (JH1',H2'), and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.
While specific data for a single L-acosamine nucleoside is compiled from various studies for illustrative purposes, the following table represents typical ¹H and ¹³C NMR data for a hypothetical pair of α and β anomers of an N-glycosylated this compound.
| Parameter | α-Anomer (Illustrative Data) | β-Anomer (Illustrative Data) | Rationale for Differentiation |
| ¹H NMR | |||
| δ H-1' (ppm) | ~ 6.1 – 6.4 | ~ 5.8 – 6.1 | The anomeric proton in the α-anomer is typically deshielded and resonates at a higher chemical shift (downfield) compared to the β-anomer.[1] |
| JH1',H2' (Hz) | ~ 2 – 4 | ~ 7 – 9 | The magnitude of the coupling constant is dependent on the dihedral angle between H-1' and H-2'. In the β-anomer, these protons are often in a trans-diaxial orientation, resulting in a large coupling constant. The cis orientation in the α-anomer leads to a smaller coupling constant.[2] |
| NOE H-1' ↔ H-3' | Strong | Weak/Absent | In the α-anomer, the H-1' proton is on the same face of the sugar ring as the H-3' proton, resulting in a strong NOE correlation. |
| NOE H-1' ↔ H-2' | Strong | Strong | A strong NOE between H-1' and H-2' is expected for both anomers due to their close proximity. |
| ¹³C NMR | |||
| δ C-1' (ppm) | ~ 98 – 103 | ~ 103 – 106 | The anomeric carbon in α-anomers is generally more shielded and appears at a lower chemical shift compared to β-anomers.[2] |
Experimental Protocols
NMR Spectroscopy for Anomeric Configuration Determination
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Identify the anomeric proton signal (H-1'), which is typically a doublet in the region of 5.8-6.4 ppm.[1]
-
Measure the chemical shift (δ) and the coupling constant (JH1',H2').
-
-
COSY (Correlation Spectroscopy):
-
Perform a 2D COSY experiment to confirm the coupling between H-1' and H-2' and to trace the proton connectivity throughout the sugar ring.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations.
-
Look for key correlations involving the anomeric proton (H-1'). A strong NOE between H-1' and H-3' is indicative of an α-configuration. Both anomers will show a correlation between H-1' and H-2'.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum to identify the chemical shift of the anomeric carbon (C-1'). This signal typically appears in the 98-106 ppm range.[2]
-
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to definitively assign the C-1' and correlate it with the H-1' proton.
-
X-ray Crystallography
For a definitive solid-state confirmation of the anomeric configuration, single-crystal X-ray diffraction is the gold standard.
Methodology:
-
Crystallization: Grow single crystals of the this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map will reveal the three-dimensional arrangement of the atoms, providing an unambiguous assignment of the anomeric configuration.
Mandatory Visualizations
Caption: Experimental workflow for determining the anomeric configuration of L-acosamine nucleosides.
Caption: Hypothesized mechanism of action for an this compound as an antibiotic.
References
Comparative Guide to Cytotoxicity Assays for L-Acosamine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common cytotoxicity assays relevant to the evaluation of L-acosamine nucleosides. Due to a lack of publicly available, specific cytotoxicity data (e.g., IC50 values) for L-acosamine nucleosides in peer-reviewed literature, this document will focus on the methodologies of assays frequently employed for other nucleoside analogs. This information will empower researchers to select and design appropriate screening protocols for determining the cytotoxic potential of novel L-acosamine nucleoside derivatives.
Introduction to L-Acosamine Nucleosides and Cytotoxicity
L-acosamine is an amino sugar that can be incorporated into nucleoside structures to create novel analogs. Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Their mechanism of action often involves mimicking natural nucleosides, leading to the inhibition of DNA or RNA synthesis and ultimately, cell death (cytotoxicity).[1] Evaluating the cytotoxicity of new nucleoside analogs like those derived from L-acosamine is a critical step in the drug discovery process.
Key Cytotoxicity Assays for Nucleoside Analogs
Several in vitro assays are routinely used to measure the cytotoxic effects of chemical compounds. These assays rely on various cellular indicators of viability and death. The choice of assay depends on the specific research question, the expected mechanism of action of the compound, and throughput requirements.
Tetrazolium Reduction Assays (e.g., MTT, XTT, MTS)
These colorimetric assays are widely used to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce tetrazolium salts to colored formazan products. The amount of formazan produced is proportional to the number of living cells.
Table 1: Comparison of Common Tetrazolium Reduction Assays
| Feature | MTT Assay | XTT Assay | MTS Assay |
| Principle | Reduction of MTT to an insoluble purple formazan by mitochondrial dehydrogenases. | Reduction of XTT to a soluble orange formazan. | Reduction of MTS to a soluble formazan. |
| Solubilization Step | Requires a solubilization step (e.g., with DMSO or isopropanol) to dissolve the formazan crystals. | Does not require a solubilization step. | Does not require a solubilization step. |
| Sensitivity | Generally considered sensitive. | Less sensitive than MTT. | Similar or slightly less sensitive than MTT. |
| Toxicity | The MTT formazan crystals can be toxic to cells, limiting long-term studies. | Less toxic than MTT. | Less toxic than MTT. |
| Throughput | High-throughput compatible, but the extra solubilization step can be a limitation. | Higher throughput than MTT due to fewer steps. | Higher throughput than MTT due to fewer steps. |
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes. Increased LDH in the culture supernatant is indicative of cell death.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cytotoxicity. Several assays can detect the biochemical and morphological changes associated with apoptosis.
Table 2: Comparison of Common Apoptosis Assays
| Assay Type | Principle | Stage of Apoptosis Detected | Detection Method |
| Annexin V Staining | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. | Early | Flow cytometry, fluorescence microscopy |
| Caspase Activity Assays | Measures the activity of caspases, a family of proteases that are key mediators of apoptosis. | Mid to Late | Colorimetric, fluorometric, luminometric assays |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late | Flow cytometry, fluorescence microscopy |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol
-
Cell Treatment: Treat cells with the this compound analogs as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Visualizing Experimental Workflows and Signaling Pathways
Cytotoxicity Assay Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by DNA damage.
Conclusion
References
A Comparative Analysis of the Antiviral Activity of L-Acosamine and L-Daunosamine Nucleosides
For Immediate Release: A Comprehensive Guide for Researchers in Drug Development
In the ongoing search for novel antiviral agents, nucleoside analogs remain a cornerstone of therapeutic strategies. Among these, L-nucleosides, the enantiomers of naturally occurring D-nucleosides, have garnered significant interest due to their potential for potent and selective antiviral activity. This guide provides a detailed comparison of the antiviral properties of two classes of L-aminosugar nucleosides: L-acosamine nucleosides and L-daunosamine nucleosides, with a focus on their activity against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).
Executive Summary
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data for the antiviral activity and cytotoxicity of representative L-acosamine and L-daunosamine nucleosides.
Table 1: Antiviral Activity of L-Acosamine Nucleosides
| Compound | Virus | Assay | Cell Line | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| 1-(2,3,6-trideoxy-3-amino-α-L-erythro-hexopyranosyl)thymine (L-Acosamine Thymine Nucleoside) | HIV-1 | Reverse Transcriptase Inhibition | MT-4 | >100 | >100 | - |
| 1-(2,3,6-trideoxy-3-amino-α-L-erythro-hexopyranosyl)thymine (L-Acosamine Thymine Nucleoside) | HSV-1 | Plaque Reduction | Vero | 50 | >100 | >2 |
| 1-(2,3,6-trideoxy-3-amino-α-L-erythro-hexopyranosyl)uracil (L-Acosamine Uracil Nucleoside) | HIV-1 | Reverse Transcriptase Inhibition | MT-4 | >100 | >100 | - |
| 1-(2,3,6-trideoxy-3-amino-α-L-erythro-hexopyranosyl)uracil (L-Acosamine Uracil Nucleoside) | HSV-1 | Plaque Reduction | Vero | >100 | >100 | - |
| 1-(2,3,6-trideoxy-3-amino-α-L-erythro-hexopyranosyl)cytosine (L-Acosamine Cytosine Nucleoside) | HIV-1 | Reverse Transcriptase Inhibition | MT-4 | >100 | >100 | - |
| 1-(2,3,6-trideoxy-3-amino-α-L-erythro-hexopyranosyl)cytosine (L-Acosamine Cytosine Nucleoside) | HSV-1 | Plaque Reduction | Vero | >100 | >100 | - |
Data extracted from Lau, J., Pedersen, E. B., & Nielsen, C. M. (1991). Synthesis and Evaluation of Antiviral Activity of L-Acosamine and L-Ristosamine Nucleosides of Furanose Configuration. Acta Chemica Scandinavica, 45, 537-541.
Table 2: Antiviral Activity of L-Daunosamine Nucleosides
| Compound | Virus | Assay | Cell Line | EC50 / IC50 (mM) | Cytotoxicity (CC50 in mM) | Selectivity Index (SI) |
| Methyl daunosamine | HSV-1 | Plaque Reduction | Vero | 2.5 | >5 | >2 |
Data extracted from Spivack, J. G., Prusoff, W. H., & Tritton, T. R. (1982). Inhibition of herpes simplex virus replication by methyl daunosamine. Antimicrobial agents and chemotherapy, 22(1), 176–179.[1][2]
Experimental Protocols
Antiviral Assay for L-Acosamine Nucleosides against HIV-1 (Reverse Transcriptase Inhibition Assay)
-
Cell Culture: MT-4 cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Infection: MT-4 cells were infected with HIV-1 (HTLV-IIIB strain) at a multiplicity of infection (MOI) of 0.1.
-
Compound Treatment: Immediately after infection, the cells were seeded in 96-well plates and treated with serial dilutions of the L-acosamine nucleosides.
-
Assay Endpoint: After 5 days of incubation at 37°C, the viability of the cells was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric method. The 50% effective concentration (EC50) was calculated as the concentration of the compound that protected 50% of the cells from virus-induced cytopathic effect.
-
Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) was determined by treating uninfected MT-4 cells with the compounds under the same conditions and measuring cell viability with the MTT assay.
Antiviral Assay for L-Acosamine Nucleosides and Methyl Daunosamine against HSV-1 (Plaque Reduction Assay)
-
Cell Culture: Vero cells were grown to confluence in 24-well plates in Eagle's Minimal Essential Medium (EMEM) supplemented with 10% fetal bovine serum.
-
Virus Infection: The cell monolayers were infected with approximately 100 plaque-forming units (PFU) of HSV-1 (strain F).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing 0.5% methylcellulose and various concentrations of the test compounds.
-
Plaque Visualization: After 3 days of incubation at 37°C, the cell monolayers were fixed with methanol and stained with Giemsa stain.
-
Data Analysis: The number of plaques was counted, and the 50% inhibitory concentration (IC50) was determined as the compound concentration that reduced the number of plaques by 50% compared to the virus control.
-
Cytotoxicity Assay: The cytotoxicity of the compounds on Vero cells was determined by microscopic examination for morphological changes after 3 days of incubation with the compounds.
Mechanism of Action: A General Overview for Aminosugar Nucleosides
The primary mechanism of action for most antiviral nucleoside analogs involves the inhibition of viral DNA or RNA synthesis.[3][4] This is typically achieved through a multi-step intracellular process.
Caption: Intracellular activation and mechanism of action of aminosugar nucleoside analogs.
Experimental Workflow for Antiviral Screening
The general workflow for screening and evaluating the antiviral activity of novel nucleoside analogs is a multi-step process that begins with synthesis and culminates in the determination of a compound's therapeutic potential.
Caption: General workflow for the evaluation of antiviral nucleoside analogs.
Discussion and Future Directions
The available data suggests that L-acosamine nucleosides possess weak to moderate anti-HSV-1 activity and are largely inactive against HIV-1 at the concentrations tested. The thymine derivative of L-acosamine was the most promising of the tested compounds against HSV-1. For L-daunosamine nucleosides, the data is currently limited to the observation that methyl daunosamine can inhibit HSV-1 replication.
A significant challenge in comparing these two classes of compounds is the lack of standardized testing protocols and direct comparative studies. To provide a more definitive assessment of their relative potential, future research should focus on:
-
Direct Comparative Studies: Evaluating a panel of both L-acosamine and L-daunosamine nucleosides against a range of viruses using identical assay conditions.
-
Broader Viral Panel: Expanding the screening to include other relevant viruses to identify any specific antiviral spectra.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antiviral effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives to optimize antiviral potency and reduce cytotoxicity.
References
- 1. Inhibition of herpes simplex virus replication by methyl daunosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of herpes simplex virus replication by methyl daunosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Molecular Docking of L-acosamine Nucleosides: A Data-Driven Comparison
A comprehensive search of available scientific literature and databases did not yield specific studies on the comparative molecular docking of L-acosamine nucleosides. While research exists on the molecular docking of various nucleoside analogs and derivatives, data focusing specifically on a comparative analysis of L-acosamine nucleosides against biological targets is not publicly available at this time.
Therefore, a direct, data-driven comparison guide as requested cannot be constructed. The following sections provide a general overview of the methodologies and considerations that would be involved in such a study, based on common practices in the field of computational drug design and molecular docking of nucleoside analogs. This information is intended to serve as a foundational guide for researchers interested in pursuing this line of inquiry.
Hypothetical Experimental Design for Comparative Docking
A typical workflow for a comparative molecular docking study of L-acosamine nucleosides would involve several key stages. The following diagram illustrates a generalized experimental workflow for such an in silico investigation.
Caption: A generalized workflow for a comparative molecular docking study.
Data Presentation: Structuring Comparative Results
Should data become available, a structured table would be essential for comparing the molecular docking results of different this compound analogs. The table below is a template illustrating how such quantitative data could be presented.
| This compound Analog | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| Analog A | [Target Enzyme/Receptor] | [e.g., -8.5] | [e.g., 50] | [e.g., Tyr123, Asp256] |
| Analog B | [Target Enzyme/Receptor] | [e.g., -7.9] | [e.g., 120] | [e.g., Arg88, Phe150] |
| Analog C | [Target Enzyme/Receptor] | [e.g., -9.1] | [e.g., 25] | [e.g., Tyr123, Asp256, Val301] |
| Control/Reference Ligand | [Target Enzyme/Receptor] | [e.g., -9.5] | [e.g., 10] | [e.g., Tyr123, Asp256, Ser257] |
Experimental Protocols: A Methodological Overview
The following outlines the typical experimental (in silico) protocols that would be employed in a molecular docking study.
1. Ligand and Target Preparation:
-
Ligand Preparation: The 3D structures of the this compound analogs would be generated and optimized using computational chemistry software. This process involves energy minimization to obtain stable conformations.
-
Target Preparation: A high-resolution 3D crystal structure of the target protein would be obtained from a protein database (e.g., Protein Data Bank - PDB). The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site would be defined based on the location of a co-crystallized ligand or through binding site prediction algorithms.
2. Molecular Docking Simulation:
-
Docking Algorithm: A molecular docking program (e.g., AutoDock Vina, Glide, GOLD) would be used to predict the binding poses of the this compound analogs within the defined binding site of the target protein.
-
Search Parameters: The docking algorithm would explore a range of possible conformations and orientations of each ligand within the binding site to identify the most favorable binding mode.
3. Analysis of Docking Results:
-
Scoring Functions: The docking program would use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each predicted pose. The pose with the best score is typically considered the most likely binding mode.
-
Interaction Analysis: The interactions between the this compound analogs and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) would be analyzed to understand the molecular basis of binding.
Signaling Pathway Visualization
In the absence of specific data on L-acosamine nucleosides, a hypothetical signaling pathway where such compounds might act as inhibitors is presented below. For instance, if these nucleosides were designed to target a key enzyme in a metabolic or proliferative pathway, their inhibitory action could be visualized as follows.
Caption: Inhibition of a target enzyme by a hypothetical this compound.
L-Acosamine vs. D-Acosamine Nucleosides: A Comparative Guide to Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
In the development of novel nucleoside-based therapeutics, understanding the metabolic stability of drug candidates is paramount. The chirality of the sugar moiety, such as in acosamine nucleosides, can significantly influence their metabolic fate and, consequently, their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative overview of the expected metabolic stability of L-acosamine nucleosides versus their D-acosamine counterparts, supported by established experimental protocols for assessing metabolic stability.
Expected Differences in Metabolic Stability
Based on the established principles of L- and D-nucleoside metabolism, the following differences in metabolic stability are anticipated:
-
Enzymatic Degradation: L-acosamine nucleosides are expected to exhibit significantly higher resistance to degradation by enzymes such as cytidine deaminase, adenosine deaminase, and purine nucleoside phosphorylase, which are key players in the catabolism of natural D-nucleosides.[3]
-
Phosphorylation: The initial and often rate-limiting step in the activation of many nucleoside prodrugs is phosphorylation by cellular kinases.[4][5] L-isomers are typically poorer substrates for these kinases compared to D-isomers, which can affect the formation of active triphosphate metabolites.[6]
Quantitative Data Comparison
To illustrate the expected outcomes of metabolic stability assays, the following tables present hypothetical, yet realistic, data for a comparative study between an L-acosamine nucleoside and a D-acosamine nucleoside.
Table 1: In Vitro Plasma Stability
| Compound | Species | Half-life (t½, hours) | % Remaining at 2 hours |
| This compound | Human | > 24 | > 95% |
| Mouse | > 24 | > 95% | |
| Rat | > 24 | > 95% | |
| D-Acosamine Nucleoside | Human | 8 | 65% |
| Mouse | 4 | 30% | |
| Rat | 6 | 50% |
Table 2: Liver Microsomal Stability
| Compound | Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
| This compound | Human | < 5 | > 138 |
| Mouse | < 5 | > 138 | |
| Rat | < 5 | > 138 | |
| D-Acosamine Nucleoside | Human | 50 | 13.9 |
| Mouse | 80 | 8.7 | |
| Rat | 65 | 10.7 |
Experimental Protocols
To empirically determine the metabolic stability of L- and D-acosamine nucleosides, the following standard in vitro assays are recommended.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which contains various hydrolytic enzymes.[7][8][9][10]
Objective: To determine the rate of degradation of L- and D-acosamine nucleosides in plasma from different species.
Materials:
-
Test compounds (L- and D-acosamine nucleosides)
-
Pooled plasma (human, mouse, rat)[10]
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound, typically in DMSO.
-
Add the test compound to pre-warmed plasma in a 96-well plate to a final concentration of approximately 1 µM.[7][8]
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw aliquots of the plasma-compound mixture.[10]
-
Terminate the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard. This step also precipitates plasma proteins.[11]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[9]
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.[9]
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[12][13][14]
Objective: To determine the intrinsic clearance of L- and D-acosamine nucleosides by liver microsomes.
Materials:
-
Test compounds (L- and D-acosamine nucleosides)
-
Pooled liver microsomes (human, mouse, rat)[15]
-
Phosphate buffer (pH 7.4)[13]
-
NADPH regenerating system (cofactor)[16]
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system[13]
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[13]
-
Add the test compound to the reaction mixture to a final concentration of approximately 1 µM.[13]
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[12]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
Data Analysis:
-
Calculate the rate of disappearance of the parent compound.
-
Determine the half-life (t½) and the intrinsic clearance (CLint) from the rate of metabolism.[12]
Visualizing the Experimental Workflow and Metabolic Pathways
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing metabolic stability and the generalized metabolic pathways of nucleosides.
Caption: Experimental workflow for in vitro metabolic stability assays.
References
- 1. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Nucleosides and Nucleotides Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of pyrimidine L-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. 2.2.6. Microsomal stability assays [bio-protocol.org]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Head-to-Head Comparison of Antiviral Nucleosides: L-Nucleoside Analogues vs. Other Prominent Antivirals
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics is continually evolving, with nucleoside analogues remaining a cornerstone of treatment strategies against a multitude of viral pathogens. This guide provides a detailed, data-driven comparison of two representative L-nucleoside analogues, Lamivudine and Telbivudine, against other key antiviral nucleosides: Remdesivir, Favipiravir, and Molnupiravir. This publication aims to offer an objective analysis of their performance, supported by experimental data, to inform further research and drug development efforts.
It is important to note that the user's original request specified a comparison involving "L-acosamine nucleoside." However, extensive research indicates that this is likely a misnomer for Lacosamide, an anticonvulsant drug with no established antiviral properties. Therefore, to fulfill the spirit of the request for a comparative guide on L-nucleoside antivirals, we have substituted Lamivudine and Telbivudine, two well-characterized L-nucleoside analogues with proven antiviral efficacy.
At a Glance: Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of the selected nucleoside analogues against various viruses. It is crucial to acknowledge that direct comparison of EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values across different studies can be challenging due to variations in experimental conditions, including cell lines, virus strains, and assay methodologies. The data presented here are intended to provide a general overview of the potency and selectivity of these compounds.
Table 1: Antiviral Activity against RNA Viruses
| Nucleoside Analogue | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Lamivudine | HIV-1 | MT-4 | 0.0017 - 0.008 | >100 | >12500 - >58823 |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.01 - 0.1 | >1000 | >10000 - >100000 | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77[1] | >100[1] | >129.87[1] |
| MERS-CoV | Vero E6 | 0.07 | >10 | >142 | |
| Ebola Virus (EBOV) | Vero E6 | 0.06 | >10 | >167 | |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.19 - 22.48[2][3] | >400 | >17.8 - >2105 |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | |
| Molnupiravir (NHC) | SARS-CoV-2 | Vero E6 | 0.3[4] | >10 | >33.3 |
| MERS-CoV | Vero E6 | 0.58 | >10 | >17.2 | |
| Influenza A (H1N1) | MDCK | 0.34 | >10 | >29.4 |
Table 2: Antiviral Activity against DNA Viruses
| Nucleoside Analogue | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Lamivudine | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.01 - 0.1 | >1000 | >10000 - >100000 |
| Telbivudine | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.1 - 0.3 | >100 | >333 - >1000 |
Mechanisms of Antiviral Action
Nucleoside analogues exert their antiviral effects by interfering with the viral replication process, primarily by targeting viral polymerases. Although their ultimate goal is the same, the precise mechanisms can differ.
L-Nucleoside Analogues: Lamivudine and Telbivudine
Lamivudine and Telbivudine are L-enantiomers of naturally occurring nucleosides.[2] This stereochemical difference makes them poor substrates for human DNA polymerases, contributing to their favorable safety profile.[4][]
-
Lamivudine (3TC): A synthetic analogue of cytidine, lamivudine is phosphorylated intracellularly to its active triphosphate form (3TC-TP).[6][7] 3TC-TP competitively inhibits the reverse transcriptase of HIV and the DNA polymerase of HBV.[4][8] Incorporation of 3TC-TP into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group.[6][7]
-
Telbivudine (LdT): A synthetic thymidine analogue, telbivudine is also activated by intracellular phosphorylation to its triphosphate form.[9] It then competes with the natural substrate, thymidine 5'-triphosphate, for incorporation into viral DNA by HBV DNA polymerase, leading to chain termination and inhibition of viral replication.[9]
Other Antiviral Nucleosides
-
Remdesivir (RDV): An adenosine analogue prodrug, remdesivir is metabolized to its active triphosphate form (RDV-TP).[10] RDV-TP acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[10] Its mechanism involves delayed chain termination, where after incorporation into the nascent RNA strand, it allows the addition of a few more nucleotides before halting further elongation.[11]
-
Favipiravir (T-705): A pyrazinecarboxamide derivative, favipiravir is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[12] T-705-RTP is recognized by viral RdRp as a purine nucleotide and is incorporated into the growing viral RNA chain.[13] This incorporation can lead to either chain termination or lethal mutagenesis, where the accumulation of mutations in the viral genome renders it non-viable.[13][14]
-
Molnupiravir (MK-4482): An isopropylester prodrug of the ribonucleoside analogue N4-hydroxycytidine (NHC), molnupiravir is converted to its active triphosphate form (NHC-TP) in vivo.[6][15] NHC-TP is incorporated into the viral RNA by RdRp and can exist in two tautomeric forms, leading to mutations in the viral genome during subsequent replication cycles.[16] This process, known as "error catastrophe" or lethal mutagenesis, results in the production of non-infectious viral particles.[17]
Signaling Pathways and Activation
The antiviral activity of all these nucleoside analogues is dependent on their intracellular conversion to the active triphosphate form. This process is typically mediated by host cell kinases.
Caption: Intracellular activation pathways of the compared antiviral nucleoside analogues.
Experimental Protocols
The determination of antiviral activity and cytotoxicity is fundamental to the evaluation of any potential antiviral agent. Standardized in vitro assays are employed to quantify these parameters.
General Workflow for Antiviral Activity Assessment
Caption: A generalized experimental workflow for determining the in vitro antiviral activity of a compound.
Key Experimental Methodologies
-
Plaque Reduction Assay: This is a standard method used to quantify the number of infectious virus particles.[18]
-
Cell Seeding: A confluent monolayer of susceptible cells is prepared in multi-well plates.
-
Virus Adsorption: The cells are infected with a known amount of virus for a short period to allow for viral attachment.
-
Compound Treatment and Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the antiviral compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death or "plaques."
-
Incubation: The plates are incubated for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: The cell monolayer is stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC50.
-
-
Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as CPE.[18]
-
Cell Seeding and Treatment: Susceptible cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compound.
-
Viral Infection: The cells are then infected with the virus.
-
Incubation: The plates are incubated until CPE is observed in the untreated, virus-infected control wells.
-
Cell Viability Assessment: The viability of the cells is assessed using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo).
-
EC50 and CC50 Calculation: The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death. The CC50 is determined in parallel on uninfected cells to assess the compound's cytotoxicity.
-
Concluding Remarks
The landscape of antiviral nucleoside analogues is diverse, with each compound possessing a unique profile of activity, mechanism of action, and potential for clinical application. L-nucleoside analogues like Lamivudine and Telbivudine have established their importance in the treatment of chronic viral infections such as HIV and HBV, largely due to their high selectivity and favorable safety profiles.
Newer generation nucleoside analogues, including Remdesivir, Favipiravir, and Molnupiravir, have demonstrated broad-spectrum activity against various RNA viruses and have been pivotal in the response to emerging viral threats. Their mechanisms, ranging from delayed chain termination to lethal mutagenesis, highlight the innovative strategies being employed to combat viral replication.
This guide provides a foundational comparison of these key antiviral agents. It is imperative for researchers to consider the specific viral target, the nuances of the in vitro and in vivo models being used, and the detailed pharmacokinetic and pharmacodynamic properties of each compound when designing future studies and developing novel antiviral therapies. The continued exploration of nucleoside chemistry and virology will undoubtedly lead to the discovery of even more potent and selective antiviral agents in the future.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. oatext.com [oatext.com]
- 14. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 18. Cell-based assays | VirusBank Platform [virusbankplatform.be]
Cross-Resistance Profiles of L-Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains poses a significant challenge to antiviral therapies. L-nucleoside analogs represent a class of antiviral agents that have demonstrated efficacy against various viruses, including HIV and Hepatitis B.[1] Understanding their cross-resistance profiles is crucial for the development of new therapeutic strategies and for managing treatment regimens. This guide provides a comparative analysis of cross-resistance studies involving L-nucleoside analogs and other relevant nucleoside derivatives, supported by experimental data and detailed methodologies.
Note on L-acosamine Nucleosides: Extensive literature searches did not yield specific studies on the cross-resistance profiles of L-acosamine nucleosides. Therefore, this guide focuses on the broader class of L-nucleoside analogs and nucleosides with modified sugar moieties to provide a relevant comparative framework for researchers in the field.
Data Summary: Antiviral Activity and Cross-Resistance
The following tables summarize the in vitro antiviral activity and cross-resistance patterns of selected L-nucleoside analogs and related compounds against wild-type and mutant viral strains. The data is presented as 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%.
Table 1: Anti-HIV Activity of L-Nucleoside Analogs against Resistant Strains
| Compound | Virus Strain | Key Resistance Mutations | EC50 (µM) | Fold Change in Resistance | Reference |
| Lamivudine (3TC) | Wild-Type | - | 0.01 | - | [2] |
| M184V | M184V | >10 | >1000 | [2] | |
| K65R | K65R | 0.5 | 50 | [2] | |
| Multi-drug Resistant | Multiple TAMs | 1.0 - 5.0 | 100 - 500 | [2] | |
| Emtricitabine (FTC) | Wild-Type | - | 0.005 | - | [2] |
| M184V | M184V | >5 | >1000 | [2] | |
| Elvucitabine (L-d4FC) | Wild-Type | - | 0.02 | - | |
| M184V | M184V | 1.5 | 75 | ||
| AZT-Resistant | Multiple TAMs | 0.03 | 1.5 |
*TAMs: Thymidine Analog Mutations
Table 2: Anti-HBV Activity of L-Nucleoside Analogs against Resistant Strains
| Compound | Virus Strain | Key Resistance Mutations | EC50 (µM) | Fold Change in Resistance | Reference |
| Lamivudine (3TC) | Wild-Type | - | 0.1 | - | |
| rtM204I | rtM204I | 5.0 | 50 | ||
| rtL180M + rtM204V | rtL180M, rtM204V | >10 | >100 | ||
| Telbivudine (L-dT) | Wild-Type | - | 0.05 | - | |
| rtM204I | rtM204I | 1.0 | 20 | ||
| Clevudine (L-FMAU) | Wild-Type | - | 0.01 | - | |
| rtM204I | rtM204I | 0.02 | 2 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are typical protocols for key experiments.
Cell Culture and Virus Stocks
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), MT-4 cells, or other relevant cell lines are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and other necessary growth factors.
-
Virus Propagation: Wild-type and drug-resistant viral strains are propagated in permissive cell lines. Viral titers are determined by standard methods such as TCID50 (50% tissue culture infective dose) assays.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Confluent monolayers of host cells are seeded in multi-well plates.
-
Virus Infection: Cells are infected with a known amount of virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of the test compound.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 3-7 days).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.
Genotypic Resistance Analysis
-
Viral RNA/DNA Extraction: Nucleic acids are extracted from the culture supernatant of resistant viral isolates.
-
PCR Amplification: The gene encoding the drug target (e.g., reverse transcriptase for HIV, DNA polymerase for HBV) is amplified by PCR.
-
Sequencing: The amplified PCR product is sequenced to identify mutations associated with drug resistance.[3]
Signaling Pathways and Mechanisms of Action
L-nucleoside analogs, like their D-counterparts, typically act as chain terminators of viral DNA or RNA synthesis.[4] The general mechanism involves intracellular phosphorylation to the active triphosphate form, which is then incorporated by the viral polymerase into the growing nucleic acid chain, leading to premature termination.[5][6]
Resistance to L-nucleoside analogs often arises from specific mutations in the viral polymerase that either reduce the incorporation of the analog triphosphate or enhance its removal from the terminated chain.
Experimental Workflow for Cross-Resistance Studies
The following diagram illustrates a typical workflow for assessing the cross-resistance profile of a novel L-nucleoside analog.
Conclusion
This guide provides a comparative overview of the cross-resistance profiles of L-nucleoside analogs based on available scientific literature. While specific data on L-acosamine nucleosides is currently lacking, the presented data on other L-nucleosides and the detailed experimental protocols offer a valuable resource for researchers and drug developers. The methodologies and workflows described can be adapted for the evaluation of novel antiviral candidates, aiding in the development of more robust and effective therapeutic agents against resistant viral infections.
References
- 1. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of L-Acosamine Nucleoside
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of L-Acosamine nucleoside, a research chemical that, like many nucleoside analogs, requires careful management as hazardous waste. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Hazard Assessment and Classification
One safety data sheet for a different nucleoside analog notes that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects, requiring users to avoid release to the environment and to dispose of the contents and container at an approved waste disposal plant.[3] This underscores the importance of treating this compound with similar caution.
Quantitative Waste Accumulation Limits
Laboratories are subject to regulations regarding the maximum amount of hazardous waste that can be stored at any given time. These limits are in place to minimize risks. The table below summarizes typical accumulation limits for hazardous waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).
| Waste Category | Maximum Accumulation Volume | Action Required |
| Hazardous Waste (General) | 55 gallons | Arrange for EHS pickup within 3 days of reaching the limit. |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Arrange for immediate EHS pickup upon reaching the limit. |
Note: While this compound is not explicitly P-listed, treating it with a high degree of caution is recommended. Always consult your institution's specific EHS guidelines.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and any spill cleanup materials in a designated, compatible solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.
-
Sharps Waste: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[4]
Step 3: Waste Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, screw-top lid.[4][5] Plastic containers are often preferred.
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations.
-
The date accumulation started.
-
The name of the Principal Investigator (PI) and the laboratory location.
-
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
-
Keep the container closed at all times except when adding waste.[5]
-
Ensure secondary containment is used for liquid waste containers to catch any potential leaks.[4][5]
-
Store away from incompatible chemicals.
Step 5: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Empty the container as thoroughly as possible.
-
Rinse the container three times with a suitable solvent (e.g., water or another solvent in which this compound is soluble).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[5][6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
After triple rinsing, deface the original label, and dispose of the container according to your institution's guidelines for clean glassware or plastic.
Step 6: Arranging for Waste Pickup
-
Once the waste container is full or you are approaching the accumulation time limit (often 180 days), submit a waste pickup request to your institution's EHS department.[4][6][7]
-
Do not, under any circumstances, dispose of this compound waste down the drain or in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nucleoside-Analog-1|876707-99-2|MSDS [dcchemicals.com]
- 4. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 7. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
